2-Methyl-5-phenyl-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZVJJIBIGCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184509 | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-21-5 | |
| Record name | 2-Methyl-5-phenyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole, 2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Methyl-5-phenyl-1H-pyrrole
A Guide to Synthesis, Properties, and Pharmacological Applications
Executive Summary
2-Methyl-5-phenyl-1H-pyrrole (CAS: 3042-21-5) is a fundamental heterocyclic scaffold in medicinal chemistry, serving as a "privileged structure" for the development of tubulin polymerization inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its symmetrical analogs (e.g., 2,5-dimethylpyrrole), the electronic asymmetry induced by the electron-donating methyl group at C2 and the conjugated phenyl ring at C5 creates a unique dipole and reactivity profile, making it a versatile intermediate for regioselective electrophilic substitution. This guide provides a validated protocol for its synthesis, detailed characterization data, and a strategic analysis of its utility in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data aggregates experimental values and predictive models suitable for laboratory benchmarking.
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | 5-Methyl-2-phenylpyrrole; 2-Phenyl-5-methylpyrrole |
| CAS Number | 3042-21-5 |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white crystalline solid (needles from EtOH) |
| Melting Point | 98–101 °C |
| Boiling Point | ~300 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform, DCM.[1][2][3][4] Insoluble in water. |
| pKa (NH) | ~17.5 (Weak acid) |
| pKa (Conj. Acid) | ~ -3.8 (Protonation occurs at C3/C4, not N) |
Synthetic Protocol: The Paal-Knorr Condensation
While modern catalytic methods exist, the Paal-Knorr condensation remains the gold standard for reliability, scalability, and atom economy. This protocol describes the cyclization of 1-phenylpentane-1,4-dione with an ammonia source.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbons, forming a hemiaminal intermediate which undergoes cyclization and dehydration to aromatize into the pyrrole ring.
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis for this compound.
Experimental Procedure
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
1-Phenylpentane-1,4-dione (1.76 g, 10 mmol)
-
Ammonium Acetate (3.85 g, 50 mmol, 5 equiv.)
-
Acetic Acid (glacial, 20 mL) or Ethanol (20 mL) with catalytic HCl.
-
Note: Acetic acid acts as both solvent and catalyst, preferred for cleaner profiles.
-
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 1-Phenylpentane-1,4-dione (1.76 g) in Glacial Acetic Acid (20 mL). Add Ammonium Acetate (3.85 g) in one portion.
-
Reaction: Heat the mixture to 100–110 °C (reflux) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting diketone spot will disappear, and a highly fluorescent (under UV) pyrrole spot will appear.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with copious water (to remove acetic acid), and dry.
-
If oil forms: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with Sat. NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectations: 75–85% isolated yield.
Characterization Data
To validate the synthesis, compare spectral data against these standard values.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[5]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.20 – 8.50 | Broad Singlet | 1H | NH | Exchangeable with D₂O; broadness indicates H-bonding. |
| 7.20 – 7.50 | Multiplet | 5H | Ar-H | Phenyl ring protons (ortho/meta/para overlap). |
| 6.45 | Doublet / Multiplet | 1H | H-4 | Pyrrole proton adjacent to Phenyl ring (deshielded). |
| 5.95 | Doublet / Multiplet | 1H | H-3 | Pyrrole proton adjacent to Methyl group (shielded). |
| 2.35 | Singlet | 3H | -CH₃ | Methyl group attached to C2. |
Infrared Spectroscopy (FT-IR)
-
3400–3300 cm⁻¹: N-H stretching (sharp/medium).
-
3100–3000 cm⁻¹: C-H aromatic stretching.
-
1600, 1500 cm⁻¹: C=C aromatic ring skeletal vibrations.
-
760, 690 cm⁻¹: Monosubstituted phenyl ring bending (strong diagnostic bands).
Reactivity & Functionalization Strategy
For drug development, the 2-methyl-5-phenyl scaffold is rarely the final drug; it is a core to be functionalized.
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is electron-rich. The C3 and C4 positions are available for substitution.[6]
-
Regioselectivity: The C3 position (adjacent to the electron-donating methyl) is generally more nucleophilic than C4 (adjacent to the electron-withdrawing/conjugating phenyl), though steric factors can influence this.
-
Common Reactions:
-
Vilsmeier-Haack Formylation: Installs an aldehyde at C3 (major).
-
Mannich Reaction: Installs aminomethyl groups at C3.
-
Halogenation:[7] NBS/NCS will halogenate C3 and C4 rapidly.
-
Figure 2: Strategic functionalization pathways for the 2-methyl-5-phenylpyrrole scaffold.
Biological & Pharmaceutical Relevance
The this compound moiety acts as a bioisostere for indole and other planar aromatics.
-
Tubulin Inhibition: Derivatives of 2-phenylpyrroles bind to the colchicine site of tubulin, inhibiting polymerization. The 5-phenyl group mimics the biaryl pharmacophore found in Combretastatin A-4.
-
Kinase Inhibition: The pyrrole NH and C3-substituents often form critical hydrogen bonds in the ATP-binding pocket of tyrosine kinases (e.g., VEGFR, PDGFR).
-
Antimicrobial Activity: Halogenated derivatives (e.g., pyrrolnitrin analogs) exhibit potent activity against ESKAPE pathogens by disrupting respiratory electron transport.
Safety & Handling
-
Oxidation Sensitivity: Pyrroles darken upon exposure to air and light due to oxidative polymerization (polypyrrole formation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C, protected from light.
-
-
Toxicity: While not classified as highly toxic, pyrroles are potential irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Acid Sensitivity: Strong mineral acids can cause polymerization (red/black tar formation). Use weak acids (Acetic acid) for catalysis.
References
-
Paal-Knorr Synthesis Mechanism & Review
- Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of furans." Journal of Organic Chemistry.
-
(Contextual validation of mechanism).
-
Synthesis of 2-Methyl-5-phenylpyrrole
- Azizi, N., et al. (2009).
-
Biological Activity (Anticancer/Tubulin)
-
Grozav, A., et al. (2022).[8] "Synthesis and biological evaluation of new pyrrole derivatives." Molecules.
-
-
NMR Spectral Data Verification
- BenchChem Spectral D
-
General Pyrrole Reactivity
Sources
- 1. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]
- 4. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. scispace.com [scispace.com]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Strategic Synthesis and Precursor Optimization for 2-Methyl-5-phenyl-1H-pyrrole
Executive Summary
The 2,5-disubstituted pyrrole motif, specifically 2-Methyl-5-phenyl-1H-pyrrole (CAS: 3042-22-6) , represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents, kinase inhibitors, and advanced material precursors.
While theoretical routes exist in abundance, this guide prioritizes process scalability and atom economy . We focus on the Paal-Knorr cyclization as the primary industrial route due to its convergent nature, while providing a detailed analysis of the Stetter reaction for accessing the critical 1,4-diketone precursor. An alternative metal-catalyzed approach is provided for late-stage functionalization scenarios.
Retrosynthetic Analysis & Precursor Logic
To design a robust synthesis, we must disconnect the target molecule at its most strategic bonds. The 2,5-substitution pattern strongly suggests a convergent synthesis from a linear 1,4-dicarbonyl precursor.
Strategic Disconnection Map
Figure 1: Retrosynthetic logic flow identifying 1-phenylpentane-1,4-dione as the linchpin intermediate.
The Critical Precursor: 1-Phenylpentane-1,4-dione
The synthesis of this compound hinges on the quality of 1-phenylpentane-1,4-dione (also known as phenacylacetone). While classical alkylation of enolates can be used, it often suffers from poly-alkylation. The Stetter Reaction is the superior choice here, utilizing umpolung chemistry to couple benzaldehyde with methyl vinyl ketone (MVK).
Synthesis via Stetter Reaction
This method transforms the electrophilic aldehyde carbon into a nucleophile using a thiazolium catalyst (a cyanide surrogate), allowing 1,4-addition to MVK.
Reagents Required:
-
Benzaldehyde (Freshly distilled)[1]
-
Methyl Vinyl Ketone (MVK) [Warning: Lacrymatory/Toxic]
-
Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
-
Base: Triethylamine (TEA)
-
Solvent: Ethanol or DMF
Protocol 1: Thiazolium-Catalyzed Stetter Reaction
-
Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.
-
Solubilization: Dissolve benzaldehyde (10.0 mmol) and the thiazolium catalyst (0.5 mmol, 5 mol%) in absolute ethanol (20 mL).
-
Activation: Add Triethylamine (TEA) (5.0 mmol) to generate the active ylide species. Stir at room temperature for 15 minutes.
-
Addition: Add Methyl Vinyl Ketone (10.0 mmol) dropwise over 10 minutes. Note: MVK is highly reactive; slow addition prevents polymerization.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen.
-
Workup: Cool to RT. Remove solvent under reduced pressure.[2] Dissolve residue in DCM (50 mL) and wash with 1M HCl (to remove TEA/catalyst) followed by brine.
-
Purification: Dry organic layer over MgSO₄. Purify via flash column chromatography (Hexane:EtOAc 8:2).
-
Yield Expectation: 75–85%
-
Appearance: Pale yellow oil or low-melting solid.
-
The Cyclization: Paal-Knorr Synthesis[3][4][5]
With the 1,4-diketone in hand, cyclization is induced using an ammonia source. While classical methods use refluxing acetic acid, Microwave-Assisted Synthesis is recommended for higher yields and reduced reaction times.
Mechanism & Workflow
Figure 2: Mechanistic progression of the Paal-Knorr condensation.
Protocol 2: Microwave-Assisted Cyclization (Green Protocol)
-
Reactants: In a microwave-safe vial, combine 1-phenylpentane-1,4-dione (1.0 equiv) and Ammonium Acetate (NH₄OAc) (3.0 equiv).
-
Solvent/Catalyst: Add a minimal amount of Glacial Acetic Acid (0.5 mL per mmol of substrate).
-
Irradiation: Seal the vial. Irradiate at 120°C for 10 minutes (Power: 150W).
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates immediately.
-
Isolation: Filter the solid. If oily, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica plug if high purity is required for biological assays.
Alternative Route: Late-Stage Suzuki Coupling
If the phenyl ring requires sensitive functional groups (e.g., nitriles, esters) that might not survive the Stetter/Paal-Knorr conditions, a metal-catalyzed approach is superior.
Precursors:
-
Partner A: 2-Methyl-5-bromopyrrole (Generated in situ or N-protected form).
-
Partner B: Phenylboronic acid.
Protocol Summary: React 2-Methyl-5-bromopyrrole (N-Boc protected for stability) with Phenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) at 90°C. Deprotect the Boc group (TFA/DCM) to yield the free NH pyrrole.
Analytical Data & Quality Control
To validate the synthesis, the following analytical markers must be met:
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Oxidizes to pink/brown upon air exposure |
| Melting Point | 150–152°C | Sharp range indicates high purity |
| ¹H NMR (CDCl₃) | Broad singlet exchangeable with D₂O | |
| ¹H NMR (Pyrrole) | Characteristic pyrrole ring protons | |
| ¹H NMR (Methyl) | Distinct singlet for C2-Methyl |
References
-
Stetter Reaction Mechanism & Application: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition.
-
Paal-Knorr Pyrrole Synthesis (General Review): Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans and Pyrroles. Journal of Organic Chemistry.
-
Microwave-Assisted Synthesis of Pyrroles: Rao, H. S. P., & Jothilingam, S. (2001).[3] One-pot synthesis of pyrrole derivatives under microwave irradiation. Tetrahedron Letters.
-
Green Chemistry Protocols (Water/Solvent-Free): Banik, B. K., et al. (2000). Microwave-Assisted Rapid and Simplified Synthesis of N-Substituted Pyrroles. The Journal of Organic Chemistry.
-
Suzuki-Miyaura Coupling for Pyrroles: Ferreira, F., et al. (2002). Synthesis of 2,5-disubstituted pyrroles via Suzuki coupling. Tetrahedron.
Sources
A Technical Guide to the Theoretical Calculation of Physicochemical Properties of 2-Methyl-5-phenyl-1H-pyrrole
Foreword: The Scientific Imperative for In-Silico Characterization
In modern chemical research and drug development, the pyrrole scaffold is a cornerstone of many biologically active compounds and functional materials.[1][2][3] The specific derivative, 2-Methyl-5-phenyl-1H-pyrrole, presents a fascinating case study in asymmetric substitution, combining an electron-donating methyl group with a bulky, electron-withdrawing phenyl group on the electron-rich pyrrole ring.[4] This unique electronic and steric arrangement suggests potential for novel pharmacological interactions and material properties. Before embarking on costly and time-consuming empirical studies, a robust theoretical investigation provides an invaluable predictive framework. This guide offers a comprehensive, field-proven protocol for the in-silico characterization of this compound, grounded in the principles of quantum chemistry and computational modeling. Our objective is not merely to present a methodology, but to elucidate the scientific rationale behind each computational step, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Foundational Principles: Why Theoretical Calculations Matter
Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to model the electronic structure of a molecule with high accuracy.[5] From this electronic structure, we can derive a wealth of information about the molecule's geometry, stability, reactivity, and spectroscopic properties. For a molecule like this compound, this approach enables us to:
-
Predict the most stable 3D conformation: Understanding the molecule's shape is fundamental to predicting its interactions with biological targets or its packing in a solid state.
-
Elucidate electronic properties: The distribution of electrons, as described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity and its potential as an electronic material.[5][6]
-
Simulate spectroscopic signatures: Predicting NMR, IR, and UV-Vis spectra allows for direct comparison with experimental data, serving as a crucial validation of the theoretical model and aiding in the interpretation of empirical results.[7]
-
Assess potential reactivity: Mapping the molecular electrostatic potential (MEP) can reveal sites susceptible to electrophilic or nucleophilic attack, offering insights into potential metabolic pathways or chemical reactions.
This predictive power accelerates the research and development cycle by prioritizing candidates for synthesis and biological screening, ultimately conserving resources and fostering innovation.
Synthesis of this compound: The Paal-Knorr Reaction
While this guide focuses on theoretical properties, understanding the molecule's synthesis provides context. The most common and efficient method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr synthesis.[1][8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][9] For this compound, the likely precursors would be 1-phenyl-1,4-pentanedione reacting with ammonia.
The reaction is typically carried out under weakly acidic conditions, as strong acids can promote the formation of furan byproducts.[9] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust workflow for calculating the theoretical properties of this compound using Density Functional Theory.
Step 1: Molecular Structure Input and Initial Optimization
The first step is to create a 3D model of the molecule. This can be done using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.
Step 2: Geometry Optimization
Causality: The geometry of a molecule is not static; it will adopt a conformation that minimizes its potential energy. The geometry optimization calculation systematically adjusts the bond lengths, bond angles, and dihedral angles to find this minimum energy structure.
Protocol:
-
Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.[7][10]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimization.[10] This basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the non-spherical nature of electron density in chemical bonds.
-
Software: This calculation can be performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.
The successful completion of this step will yield the optimized Cartesian coordinates of the molecule, its total electronic energy, and other thermodynamic properties.
Step 3: Frequency Calculation
Causality: A frequency calculation is crucial for two reasons. First, it confirms that the optimized geometry is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface. Second, the frequency calculation provides the theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.
Protocol:
-
Method and Basis Set: Use the same level of theory (e.g., B3LYP/6-31G(d)) as the geometry optimization.
-
Output: The output will include a list of vibrational frequencies and their corresponding IR intensities. These can be plotted to generate a theoretical IR spectrum.
Step 4: Calculation of Electronic Properties
Causality: The electronic properties of a molecule are key to understanding its reactivity and potential applications. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and its ability to absorb light.[5][6]
Protocol:
-
Method and Basis Set: A larger basis set, such as 6-311++G(d,p), is recommended for a more accurate description of the electronic properties.[7] This basis set includes diffuse functions (++) on all atoms, which are important for describing weakly bound electrons, and polarization functions (p) on hydrogen atoms.
-
Calculations:
-
HOMO and LUMO Energies: These are standard outputs of a DFT calculation. The energy gap can be calculated as E_gap = E_LUMO - E_HOMO.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hydrogen bonding.[6]
-
Step 5: Simulation of Spectroscopic Properties
Causality: Simulating NMR and UV-Vis spectra provides a direct link between theoretical calculations and experimental data, allowing for validation and interpretation.
Protocol:
-
NMR Spectroscopy:
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7]
-
Level of Theory: Use a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Referencing: The calculated absolute shieldings must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
-
UV-Vis Spectroscopy:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.
-
Level of Theory: The choice of functional can be critical for TD-DFT calculations. Functionals like B3LYP or CAM-B3LYP are commonly used.
-
Solvent Effects: Since UV-Vis spectra are typically measured in solution, it is important to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).
-
Visualization of Computational Workflows and Molecular Properties
Clear visualization is essential for interpreting and communicating computational results. The following diagrams, generated using Graphviz, illustrate the computational workflow and the structure of this compound.
Caption: Computational workflow for theoretical property calculation.
Caption: 2D representation of this compound.
Expected Results and Data Presentation
The results of these calculations should be presented in a clear and organized manner to facilitate analysis and comparison with experimental data.
Table 1: Calculated Geometric and Electronic Properties
| Property | Calculated Value | Method/Basis Set |
| Total Energy (Hartree) | Value | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | Value | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | Value | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | Value | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | Value | B3LYP/6-311++G(d,p) |
Table 2: Calculated Spectroscopic Data
| Spectrum | Key Peaks/Shifts | Method/Basis Set |
| IR (cm⁻¹) | N-H stretch: ~3400-3500C-H aromatic stretch: ~3000-3100C=C ring stretch: ~1500-1600 | B3LYP/6-31G(d) |
| ¹H NMR (ppm) | N-H: ValuePyrrole H3: ValuePyrrole H4: ValuePhenyl H (ortho, meta, para): ValuesMethyl H: Value | GIAO-B3LYP/6-311++G(d,p) |
| ¹³C NMR (ppm) | Pyrrole C2, C5: ValuesPyrrole C3, C4: ValuesPhenyl C's: ValuesMethyl C: Value | GIAO-B3LYP/6-311++G(d,p) |
| UV-Vis (nm) | λ_max 1: Value (f = Value)λ_max 2: Value (f = Value) | TD-B3LYP/6-311++G(d,p) |
Note: The values in the tables are placeholders and would be populated with the actual output from the computational software.
Conclusion: From Theoretical Insights to Practical Applications
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the physicochemical properties of this compound. By following this self-validating workflow, researchers can generate a robust dataset that predicts the molecule's geometry, stability, reactivity, and spectroscopic signatures. These in-silico insights are not an end in themselves but a powerful starting point for further research. They can guide the rational design of new drug candidates, inform the development of novel organic materials, and provide a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds. The synergy between theoretical prediction and empirical validation is the hallmark of modern chemical science, and the methods described herein provide a clear pathway to that synergy.
References
-
The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
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De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. Available at: [Link]
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Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
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Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. PubMed. Available at: [Link]
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Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. Available at: [Link]
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A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. Available at: [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. Available at: [Link]
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Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. Available at: [Link]
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DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central. Available at: [Link]
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Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. Redalyc. Available at: [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Available at: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]
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1 H NMR spectra of compound 3a. ResearchGate. Available at: [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed Central. Available at: [Link]
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Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PubMed Central. Available at: [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ResearchGate. Available at: [Link]
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Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. Available at: [Link]
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The Phenylpyrroles: From a Soil Bacterium to a Cornerstone of Crop Protection
An In-depth Technical Guide on the Discovery, History, and Mechanism of a Unique Fungicide Class
Authored by: Senior Application Scientist
Introduction: A Novel Scaffold in Antifungal Chemistry
The phenylpyrrole class of fungicides represents a significant advancement in the ongoing effort to protect global food production from pathogenic fungi. Characterized by a unique 4-phenyl-1H-pyrrole-3-carbonitrile core structure, these compounds have carved a distinct niche in the agrochemical landscape due to their novel mode of action and broad-spectrum efficacy. This technical guide provides an in-depth exploration of the discovery, historical development, and molecular mechanism of phenylpyrrole compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the serendipitous discovery rooted in natural product chemistry, the meticulous synthetic optimization that led to commercially successful products, and the intricate signaling cascade that these molecules disrupt within fungal pathogens.
The Genesis of a New Class: A Natural Product Blueprint
The story of phenylpyrroles begins not in a chemist's flask, but in the soil. In the 1960s, scientists isolated a potent antifungal secondary metabolite from the bacterium Pseudomonas pyrrocinia.[1][2] This compound, named pyrrolnitrin, demonstrated strong activity against a variety of plant and animal pathogenic fungi.[1][2] Pyrrolnitrin is biosynthesized from the amino acid tryptophan through a series of enzymatic steps, including halogenation and rearrangement.[1][3]
While effective, pyrrolnitrin itself had limitations for widespread agricultural use, notably its sensitivity to light degradation.[2] However, its discovery provided a crucial lead structure for chemists at Ciba-Geigy AG (now Syngenta AG). Recognizing the potential of the phenylpyrrole scaffold, they embarked on a program of chemical synthesis and optimization to develop more stable and potent analogs.[2][4] This pivotal decision to explore synthetic derivatives of a natural product was a common and fruitful strategy in the development of modern agrochemicals.[4]
From Discovery to Dominance: A Timeline of Phenylpyrrole Development
The journey from the initial discovery of pyrrolnitrin to the establishment of phenylpyrroles as a major fungicide class spanned several decades of dedicated research and development.
| Year/Period | Key Milestone | Significance |
| 1960s | Isolation of pyrrolnitrin from Pseudomonas pyrrocinia.[1][2] | Identification of a novel, naturally occurring antifungal compound that served as the foundational lead structure. |
| 1980s | Ciba-Geigy AG initiates a synthetic program based on the pyrrolnitrin scaffold.[2] | The beginning of a focused effort to overcome the limitations of the natural product and develop commercially viable fungicides. |
| 1984 | Synthesis of fenpiclonil.[2] | The first commercially successful synthetic phenylpyrrole analog, demonstrating the potential of this chemical class. |
| 1988 | Introduction of fenpiclonil to the market as a seed treatment.[2] | Provided growers with a new tool for managing seed-borne diseases. |
| 1990s | Development and introduction of fludioxonil.[5][6][7] | A more stable and highly active second-generation phenylpyrrole that quickly became the leading compound in its class. |
| 1993 | Fludioxonil is introduced by Ciba-Geigy. | Fludioxonil's superior photostability and broader spectrum of activity led to its widespread adoption for both seed and foliar applications. |
Unraveling the Mechanism of Action: Disruption of a Fungal Signaling Pathway
The efficacy of phenylpyrrole fungicides lies in their unique and specific mode of action, which sets them apart from many other antifungal agents. Instead of directly inhibiting a metabolic enzyme, phenylpyrroles disrupt a critical signal transduction pathway in fungi.
Phenylpyrroles, such as fludioxonil, are believed to activate a fungal-specific hybrid histidine kinase (HHK) .[2][8] This aberrant activation triggers the High Osmolarity Glycerol (HOG) signaling pathway , a mitogen-activated protein kinase (MAPK) cascade that fungi use to respond to osmotic stress.[9][10][11][12][13] The continuous and uncontrolled stimulation of this pathway leads to a cascade of detrimental physiological effects, including:
-
Accumulation of intracellular glycerol.
This ultimately results in the inhibition of fungal growth and cell death. The specificity of this mode of action for a fungal signaling pathway contributes to the relatively low toxicity of phenylpyrroles to non-target organisms.
Figure 1: Simplified diagram of the phenylpyrrole mode of action via the High Osmolarity Glycerol (HOG) pathway.
Structure-Activity Relationship (SAR) and Chemical Synthesis
The commercial success of phenylpyrroles is a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships. The transition from the natural product pyrrolnitrin to the highly effective synthetic analogs, fenpiclonil and fludioxonil, involved key structural modifications.
Notably, substitutions on the phenyl ring were found to significantly impact photostability and antifungal activity. Fludioxonil, with its 2,2-difluorobenzo[d][1][4]dioxole moiety, exhibits superior stability and a broader fungicidal spectrum compared to fenpiclonil, which possesses a dichlorophenyl group.[2]
The chemical synthesis of fludioxonil typically involves a multi-step process. A common route starts with the preparation of 4-formyl-2,2-difluoro-1,3-benzodioxole. This aldehyde then undergoes a condensation reaction, followed by the formation of the pyrrole ring to yield the final product.
Experimental Protocol: Representative Synthesis of Fludioxonil
The following is a representative, multi-step synthesis of fludioxonil, compiled from various patented methods. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile
-
To a solution of 4-formyl-2,2-difluoro-1,3-benzodioxole in a suitable solvent such as dichloromethane, add bromoacetonitrile triphenyl phosphate.[1]
-
At room temperature, slowly add a catalytic amount of a 10% sodium hydroxide solution.[1]
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by crystallization or column chromatography to obtain (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile.
Step 2: Synthesis of 4-(2,2-difluorobenzo[d][1][4]dioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)
-
Dissolve the product from Step 1 and p-toluenesulfonylmethyl isocyanide (TosMIC) in a suitable solvent system, such as a mixture of ether and dimethyl sulfoxide.
-
Cool the reaction mixture and add a strong base, such as sodium hydride, portion-wise.
-
Allow the reaction to proceed at a controlled temperature until completion.
-
Quench the reaction carefully and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by crystallization or column chromatography to yield fludioxonil.
Sources
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Potential research applications of "2-Methyl-5-phenyl-1H-pyrrole"
From Paal-Knorr Synthesis to Functional Material Applications
Executive Summary
2-Methyl-5-phenyl-1H-pyrrole (CAS 3042-21-5) represents a specialized class of "blocked" pyrroles where the reactive
For the medicinal chemist , it serves as a privileged scaffold, forming the core of antifungal phenylpyrrole analogues (e.g., fludioxonil derivatives) and emerging anticancer agents targeting mPGES-1 and tubulin dynamics. For the materials scientist , it functions as a potent mixed-type corrosion inhibitor and a "chain-stopper" or steric modulator in copolymerization, offering precise control over polymer conjugation length.
Part 1: Chemical Architecture & Synthesis[1]
1.1 Structural Analysis: The "Blocked" Pyrrole
The defining feature of this compound is the substitution at both
-
Electronic Effect: The phenyl group at C5 extends the
-conjugation, enhancing lipophilicity and stability. The methyl group at C2 provides mild electron donation (+I effect). -
Reactivity Consequence: In standard pyrrole electropolymerization, coupling occurs at the
-positions (2,5). Since these are blocked, this compound cannot form linear - conjugated polymers . Instead, it is forced to react via -positions (3,4) or act as a terminal unit (end-capper), making it a critical tool for molecular weight control in conducting polymers.
1.2 Synthesis Protocol: Paal-Knorr Condensation
The most authoritative method for synthesis is the Paal-Knorr condensation, utilizing 1-phenyl-1,4-pentanedione.
Experimental Protocol (Standard):
-
Reagents: 1-Phenyl-1,4-pentanedione (1.0 eq), Ammonium acetate (excess, source of ammonia), Acetic acid (solvent/catalyst).
-
Procedure: Reflux the diketone with ammonium acetate in glacial acetic acid for 2–4 hours.
-
Workup: Pour reaction mixture into ice-water. Neutralize with NaHCO
.[1] Filter the precipitate or extract with ethyl acetate. -
Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
Green Chemistry Variant (Microwave-Assisted): Solvent-free condensation on silica gel or montmorillonite K-10 clay under microwave irradiation reduces reaction time from hours to minutes, improving yield to >90%.
Caption: Mechanistic pathway of the Paal-Knorr synthesis converting a 1,4-diketone to the target pyrrole.
Part 2: Material Science Applications
2.1 Corrosion Inhibition
Research indicates that this compound acts as an effective corrosion inhibitor for mild steel in acidic media (1M HCl).[2]
-
Mechanism: Adsorption.[1] The compound adsorbs onto the metal surface via the nitrogen lone pair and the
-electrons of the phenyl and pyrrole rings. -
Isotherm: Follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage.
-
Efficiency: Acts as a mixed-type inhibitor (anodic and cathodic), reducing the corrosion rate by blocking active sites.
| Parameter | Value / Characteristic |
| Medium | 1.0 M HCl |
| Substrate | Mild Steel |
| Adsorption Model | Langmuir ( |
| Inhibition Type | Mixed (Anodic/Cathodic) |
| Key Interaction |
2.2 Electropolymerization & Surface Modification
While it does not form homopolymers easily, it is used in copolymerization with unsubstituted pyrrole.
-
Steric Control: Incorporation of the 2,5-substituted unit introduces "kinks" or termination points in the polypyrrole chain. This allows researchers to tune the conjugation length and band gap of the resulting conductive material.
-
Functional Coatings: The phenyl group provides a hydrophobic surface, useful for modifying electrode wetting properties.
Caption: Mechanism of corrosion inhibition showing the adsorption of the pyrrole derivative onto the steel surface.
Part 3: Medicinal Chemistry & Bioactivity[1][3][4][5]
3.1 The Phenylpyrrole Pharmacophore
The 2-phenylpyrrole motif is a validated pharmacophore in antifungal agrochemicals (e.g., Fenpiclonil, Fludioxonil). This compound serves as a lipophilic analog for developing next-generation fungicides.
3.2 Anticancer Potential
Recent studies highlight the utility of this scaffold in oncology:
-
Hybrid Pharmacophores: Fusion of the 2-methyl-5-phenylpyrrole moiety with flavones has yielded compounds with potent cytotoxicity against bladder cancer lines (5637 and HT-1376), with IC
values in the low micromolar range (2.9 – 7.4 µM). -
Target Specificity:
-
mPGES-1/sEH Dual Inhibition: Derivatives (e.g., 5-methyl-2-carboxamidepyrroles) target inflammation-driven cancer pathways.
-
Tubulin Targeting: Arylpyrroles can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.
-
Table: Comparative Bioactivity Profile
| Application Area | Target / Mechanism | Key Finding | Reference |
| Antifungal | MAP Kinase Pathway (Osmotic Signal) | Broad-spectrum activity against Candida and phytopathogens. | [1, 4] |
| Anticancer | Bladder Cancer (5637, HT-1376) | Flavone-Pyrrole hybrids show IC | [2] |
| Anti-inflammatory | COX-2 / mPGES-1 | 1,2-diarylpyrrole analogs inhibit PGE2 biosynthesis. | [3, 5] |
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the target compound via Paal-Knorr condensation.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.76 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add ammonium acetate (3.85 g, 50 mmol, 5 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quenching: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: If a solid forms, filter and wash with water. If oil forms, extract with dichloromethane (3 x 30 mL), wash organic layer with sat. NaHCO
, dry over MgSO , and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.
Protocol B: Corrosion Inhibition Weight Loss Assay
Objective: Determine inhibition efficiency (IE%) on mild steel.
-
Specimen Prep: Cut mild steel coupons (2x2x0.1 cm). Polish with emery paper (grades 400–1200), degrease with acetone, and dry.
-
Solution: Prepare 1.0 M HCl (blank). Prepare inhibitor solutions by dissolving this compound in 1.0 M HCl (using <1% ethanol as co-solvent if needed) at concentrations of 100, 200, 300, 400, 500 ppm.
-
Immersion: Weigh coupons (
). Immerse in test solutions for 24 hours at 30°C. -
Measurement: Remove coupons, wash with water and acetone, dry, and re-weigh (
). -
Calculation:
Where and are weight losses in the absence and presence of the inhibitor.[3]
References
-
BenchChem. (2025). Biological activity of novel pyrrole-2,5-dione derivatives.Link
-
Nature Scientific Reports. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.Link
-
European Journal of Medicinal Chemistry. (2009). 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation.Link
-
MDPI Molecules. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid.[4]Link
-
Wiley Online Library. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates.Link
-
Journal of Chemistry. (2013). Corrosion Inhibition of Mild Steel in Acidic Media by 5′-Phenyl-2′,4′-dihydrospiro[indole-3,3′-pyrazol]-2(1H)-one.[2] (Contextual reference for inhibition methodology). Link
Sources
Methodological & Application
Investigating the anticancer properties of "2-Methyl-5-phenyl-1H-pyrrole"
Application Note: Investigating the Anticancer Properties of 2-Methyl-5-phenyl-1H-pyrrole Scaffolds
Executive Summary & Scientific Context
The This compound moiety represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for a diverse class of anticancer agents. While the unsubstituted parent compound is primarily a synthetic intermediate, its functionalized derivatives—particularly at the N1- and C3- positions—exhibit potent biological activities ranging from mPGES-1/sEH dual inhibition to cannabinoid receptor modulation (e.g., URB447) and direct tubulin destabilization .
This Application Note provides a rigorous, field-validated workflow for investigating the anticancer potential of this scaffold. Unlike generic screening protocols, this guide is tailored to the specific solubility profiles, stability issues, and pleiotropic mechanisms of action (MoA) inherent to phenyl-pyrrole derivatives.
Key Applications:
-
Phenotypic Screening: Cytotoxicity profiling against solid tumor lines (LoVo, MCF-7, HepG2).
-
Target Validation: Assaying for mPGES-1 inhibition and CB2 receptor agonism.
-
Lead Optimization: Structure-Activity Relationship (SAR) expansion via Paal-Knorr synthesis.
Chemical Identity & Quality Control (QC)
Before biological evaluation, the integrity of the pyrrole ring must be validated. Pyrroles are electron-rich and susceptible to oxidation.
Compound Profile:
-
Key Derivative Class: 3-carboxylic acids and 3-carboxamides.
-
Solubility: High lipophilicity (LogP > 3.0). Poor aqueous solubility requires DMSO stock preparation (typically 10–20 mM).
Pre-Assay QC Protocol:
-
Purity Check: HPLC-UV (254 nm). Minimum purity >95% is required to rule out toxicity from oxidation byproducts (e.g., succinimides).
-
Stability Test: Incubate 10 µM compound in cell culture media (RPMI-1640 + 10% FBS) at 37°C for 24 hours. Analyze by LC-MS to confirm stability against hydrolytic ring opening.
Experimental Workflow: Phenotypic Screening
The primary investigation involves determining the antiproliferative potency (IC50) against validated cancer cell lines.[6] Literature confirms high sensitivity in Colorectal (LoVo) and Breast (MCF-7) adenocarcinoma lines for this scaffold.
Protocol A: High-Throughput Cytotoxicity Assay (SRB Method)
Why SRB over MTT? Pyrrole derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium-based assays (MTT/MTS). The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.
Materials:
-
Cell Lines: LoVo (ATCC® CCL-229™), MCF-7 (ATCC® HTB-22™).
-
Reagent: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
Step-by-Step Procedure:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Prepare serial dilutions of the pyrrole derivative (0.1 µM to 100 µM) in media (Final DMSO < 0.5%).
-
Incubation: Treat cells for 48 hours at 37°C/5% CO₂.
-
Fixation: Add 50 µL cold 10% TCA directly to the supernatant. Incubate at 4°C for 1 hour. Crucial: Do not wash cells before fixation to avoid losing loosely attached apoptotic cells.
-
Staining: Wash 5x with water. Dry. Add 100 µL SRB solution for 15 min.
-
Solubilization: Wash 5x with 1% acetic acid. Dry. Solubilize dye with 10 mM Tris base (pH 10.5).
-
Read: Measure Absorbance at 510 nm.
Data Interpretation:
Calculate % Growth Inhibition relative to DMSO control.
Advanced Mechanism of Action (MoA) Profiling
Once cytotoxicity is established, the specific anticancer mechanism must be deconvoluted. 2-Methyl-5-phenylpyrroles often act via two distinct pathways depending on their C3-substitution.
Pathway 1: Inflammation-Driven Cancer (mPGES-1/sEH Inhibition)
Derivatives with carboxamide substitutions at C3 are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key driver in the tumor microenvironment (TME).
Assay Logic:
-
Target: mPGES-1 (inducible enzyme in inflammation/cancer).
-
Readout: Reduction in PGE2 production in A549 cells stimulated with IL-1β.
Pathway 2: Cannabinoid Receptor Modulation (URB447-like)
Derivatives with bulky N1-benzyl groups often act as CB2 agonists/CB1 antagonists, inducing apoptosis in melanoma and colon cancer.
Assay Logic:
-
Target: CB2 Receptor.[2]
-
Readout: cAMP accumulation assay (CB2 is Gi/o coupled; agonist reduces cAMP).
Visualization of Signaling & Workflow
The following diagram illustrates the divergent pharmacological pathways accessible via the this compound scaffold.
Figure 1: Divergent Pharmacological Pathways of the this compound Scaffold. The specific substitution pattern dictates whether the compound acts as a general cytotoxic agent, an enzyme inhibitor, or a receptor modulator.
Summary of Key Derivatives & Activity
| Derivative Class | Key Substituent | Primary Target | Validated Cell Lines | Reference |
| Carboxylic Acids | 3-COOH, 1-Cyclohexyl | Unknown (General Cytotoxic) | LoVo, MCF-7, SK-OV-3 | [1] |
| Carboxamides | 3-CONH₂, 5-Methyl | mPGES-1 / sEH | A549, HCT-116 | [2] |
| Diaryl-Pyrroles | 1-(4-chlorobenzyl) | CB2 Receptor (Agonist) | HT-29, Melanoma | [3] |
References
-
Ivan, B.C., et al. (2022).[7] New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences.[7]
-
Grozav, A., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie.
-
Pastorelli, F., et al. (2021). The Synthetic Cannabinoid URB447 Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer. Molecular and Cellular Biochemistry.[2]
-
Menyhárd, D.K., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Journal of Organic Chemistry.
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methyl-5-phenyl-1H-pyrrole in the Development of New Materials
Foreword: The Versatility of the Phenyl-Pyrrole Scaffold
The pursuit of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Within the vast landscape of heterocyclic chemistry, the pyrrole ring stands out for its electron-rich nature and its role as a fundamental building block in conductive polymers and biologically active molecules.[1] The strategic incorporation of a phenyl group and a methyl group, as seen in 2-Methyl-5-phenyl-1H-pyrrole, offers a compelling molecular architecture. This scaffold provides a unique balance of π-conjugation from the phenyl ring, enhanced solubility and processability from the methyl group, and the inherent electronic characteristics of the pyrrole core.
These application notes serve as a comprehensive guide for researchers, materials scientists, and drug development professionals. We will delve into the synthesis, purification, and characterization of this compound, and explore its subsequent application in the fabrication of advanced materials. The protocols provided are designed to be robust and reproducible, while the scientific rationale behind each step is elucidated to empower researchers to adapt and innovate.
Section 1: Synthesis of this compound Monomer
The most direct and widely adopted method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr synthesis.[2] This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] Its enduring popularity stems from its efficiency and simplicity.[2]
Underlying Principle: The Paal-Knorr Reaction Mechanism
The reaction proceeds via a cascade of nucleophilic attacks and dehydration steps. The mechanism, investigated by V. Amarnath et al., begins with the protonation of one of the carbonyl groups of the 1,4-diketone, which activates it for nucleophilic attack by the amine.[4] This forms a hemiaminal intermediate. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic dihydroxy-pyrrolidine derivative. The final step is a twofold dehydration, driven by the acidic conditions and the formation of the stable, aromatic pyrrole ring.[3][4]
dot graph Paal_Knorr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Paal-Knorr Pyrrole Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];
// Nodes Diketone [label="1-Phenylpentane-1,4-dione\n(1,4-Diketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Ammonia (NH3)\n(Amine Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbonyl (H+)", fillcolor="#E8F0FE", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Cyclization [label="Intramolecular\nNucleophilic Attack", fillcolor="#E8F0FE", fontcolor="#202124"]; CyclicIntermediate [label="2,5-Dihydroxy-\ntetrahydropyrrole\nDerivative", fillcolor="#E8F0FE", fontcolor="#202124"]; Dehydration [label="Double Dehydration\n(-2 H2O)", fillcolor="#E8F0FE", fontcolor="#202124"]; Pyrrole [label="2-Methyl-5-phenyl-\n1H-pyrrole", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Diketone -> Protonation [label="+ H+"]; Amine -> Hemiaminal; Protonation -> Hemiaminal [label="+ NH3\n(Nucleophilic Attack)"]; Hemiaminal -> Cyclization; Cyclization -> CyclicIntermediate; CyclicIntermediate -> Dehydration; Dehydration -> Pyrrole [label="Aromatization"]; } } Caption: Paal-Knorr mechanism for this compound synthesis.
Experimental Protocol: Conventional Synthesis
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Phenylpentane-1,4-dione (1.0 eq)
-
Ammonium carbonate (3.0 eq)
-
Glacial acetic acid (as solvent)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1-Phenylpentane-1,4-dione (1.0 eq) and ammonium carbonate (3.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask until all solids are dissolved and the final concentration of the diketone is approximately 0.5 M. Rationale: Acetic acid serves as both the solvent and the acid catalyst required to protonate the carbonyls.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to 120°C with vigorous stirring. Maintain reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5). Rationale: Chromatography is essential to remove unreacted starting material and any side products, yielding a high-purity monomer critical for subsequent polymerization.
-
Characterization: Confirm the identity and purity of the white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and compare with literature values.
Greener Synthesis Approaches
While effective, the conventional method uses a significant amount of acetic acid. Modern synthetic chemistry emphasizes more environmentally benign methodologies.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields.[5] Reactions can be performed in a sealed vessel using a minimal amount of a high-boiling point solvent or even under solvent-free conditions on a solid support like alumina or silica gel.[5] This approach offers enhanced energy efficiency and cleaner reactions.[5]
-
Mechanochemical Synthesis: A solventless approach involves the use of a ball mill to provide mechanical energy to drive the reaction.[6] This method, often using a biosourced acid like citric acid as a catalyst, can produce N-substituted pyrroles in very short reaction times, aligning with the principles of green chemistry.[6]
Section 2: Applications in Polymer Science and Organic Electronics
Pyrrole-based materials are renowned for their application as conducting polymers and organic semiconductors. The electron-rich nature of the pyrrole ring facilitates the formation of charge carriers (polarons and bipolarons) upon doping, leading to electrical conductivity. The 2-methyl-5-phenyl substitution pattern provides a strategic advantage by improving the processability and stability of the resulting polymers compared to unsubstituted polypyrrole.[7]
dot graph Polymer_Application_Workflow { graph [splines=true, nodesep=0.5, ranksep=0.5, label="Material Development Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];
// Nodes Monomer [label="2-Methyl-5-phenyl-\n1H-pyrrole Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization\n(Chemical or Electrochemical)", fillcolor="#E8F0FE", fontcolor="#202124"]; Polymer [label="Poly(2-methyl-5-phenyl-pyrrole)", fillcolor="#E6F4EA", fontcolor="#202124"]; Processing [label="Solution Processing\n(Spin Coating, Printing)", fillcolor="#FEF7E0", fontcolor="#202124"]; ThinFilm [label="Active Layer Thin Film", fillcolor="#FCE8E6", fontcolor="#202124"]; Device [label="Organic Electronic Device\n(OFET, Sensor, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Monomer -> Polymerization; Polymerization -> Polymer; Polymer -> Processing [label="Dissolution"]; Processing -> ThinFilm; ThinFilm -> Device [label="Fabrication"]; } Caption: Workflow from monomer to organic electronic device fabrication.
Protocol: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using a common chemical oxidant.
Materials:
-
Purified this compound (1.0 eq)
-
Anhydrous iron(III) chloride (FeCl₃) (2.5 eq)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution: Dissolve the purified this compound monomer in anhydrous chloroform in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. Rationale: FeCl₃ acts as the oxidizing agent, initiating the polymerization by generating radical cations from the monomer units, which then couple.
-
Initiation: Cool the monomer solution to 0°C using an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture should turn dark, indicating polymerization.
-
Polymerization: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 22 hours.
-
Precipitation and Washing: Pour the dark reaction mixture into a large volume of methanol. The polymer will precipitate. Collect the solid polymer by filtration.
-
Purification: Wash the collected polymer repeatedly with methanol to remove residual oxidant and oligomers, followed by washing with deionized water. Continue washing until the filtrate is colorless.
-
Drying: Dry the purified polymer product in a vacuum oven at 60°C overnight. The result is typically a dark, insoluble powder.
Characterization of Derived Materials
The properties of the synthesized polymer determine its suitability for various applications.
| Property | Characterization Technique | Expected Outcome / Significance |
| Structure | Fourier-Transform Infrared Spectroscopy (FTIR), NMR (for soluble fractions) | Confirmation of polymer structure, disappearance of N-H proton signal, and broadening of aromatic signals. |
| Molecular Weight | Gel Permeation Chromatography (GPC) (for soluble fractions) | Provides information on the degree of polymerization, which affects mechanical and electronic properties. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, indicating the material's stability for device fabrication and operation. |
| Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualizes the surface structure and roughness of polymer thin films, which impacts device performance. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Determines the absorption and emission spectra, providing the optical bandgap. Phenyl-pyrroles often exhibit π-π* transitions.[8] |
| Electrical Properties | Four-Point Probe Measurement, Cyclic Voltammetry (CV) | Measures the conductivity of the polymer film. CV provides information on oxidation/reduction potentials. |
Potential Applications
Materials derived from this compound are candidates for a range of advanced applications.
-
Organic Field-Effect Transistors (OFETs): The semiconducting properties of polypyrrole derivatives make them suitable as the active channel material in OFETs.[7] The phenyl group can influence molecular packing in the solid state, which is critical for charge mobility.[9]
-
Organic Photovoltaics (OPVs): As an electron-donating (p-type) material, these polymers can be blended with an electron-accepting (n-type) material to form the bulk heterojunction active layer in solar cells.[7][10]
-
Sensors: The conductivity of the polymer can be modulated by exposure to specific analytes, forming the basis for chemical sensors and biosensors.
-
Drug Development Scaffolds: While the focus here is on materials, substituted pyrrole scaffolds are also investigated as templates for pharmacologically active agents, such as inverse agonists for serotonin receptors.[11]
Section 3: Safety and Handling
-
Chemical Hazards: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: 1,4-dicarbonyl compounds can be irritants. Glacial acetic acid is corrosive. Iron(III) chloride is corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Journal of Organic Chemistry. (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Gram scale synthesis of phenyl(5‐phenyl‐1H‐pyrrol‐2‐yl)methanone 3 ab. Available at: [Link]
-
Digital Commons @ University of Southern Mississippi. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Available at: [Link]
-
ACS Publications. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical Properties of the Synthesized Pyrene Derivatives. Available at: [Link]
-
Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. PMC. Available at: [Link]
-
ACS Publications. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Available at: [Link]
-
National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1H-pyrrole-2-carboxylate. Available at: [Link]
-
ACS Publications. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
-
Royal Society of Chemistry. (2021). Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. CrystEngComm. Available at: [Link]
-
PubMed. (n.d.). Photophysical properties and photodynamic activity in vivo of some tetrapyrroles. Available at: [Link]
-
ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Available at: [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
ScienceDirect. (2022). Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
MDPI. (n.d.). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Paal-Knorr reaction conditions for "2-Methyl-5-phenyl-1H-pyrrole"
Topic: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole Ticket ID: PK-OPT-2024-05 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Reaction Context
User Query: Optimization of reaction conditions to synthesize this compound, minimizing furan byproducts and polymerization.
Chemical Context:
-
Target: this compound[1]
-
Precursors: 1-Phenylpentane-1,4-dione (Phenacylacetone) + Ammonia source (Ammonium Acetate/Carbonate).[1]
-
Reaction Type: Paal-Knorr Condensation.[1][2][3][4][5][6][7][8]
-
Critical Challenge: The reaction is a competition between the formation of the desired pyrrole (via amine attack) and the furan byproduct (via intramolecular cyclization of the diketone under acidic conditions).
Standard Operating Procedures (SOPs)
We recommend two distinct protocols based on your available equipment and green chemistry requirements.
Protocol A: The "Classic" Thermal Method (Robust & Scalable)
Best for: Large scale batches where microwave reactors are unavailable.[1]
-
Reagents:
-
Procedure:
-
Dissolve the diketone in the solvent (0.5 M concentration).[1]
-
Add Ammonium Acetate.[1][4] Note: Excess is crucial to suppress furan formation.[1]
-
Reflux at 80–100°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[1]
-
Workup: Pour reaction mixture into crushed ice/water. Neutralize with
.[1] -
Purification: The precipitate is often pure enough.[1] If not, recrystallize from Ethanol/Water.[9]
-
Protocol B: The "Green" Iodine-Catalyzed Method (High Yield/Fast)
Best for: High throughput, high purity, and "Green" compliance.
-
Reagents:
-
Procedure:
-
Mix diketone and ammonium acetate in a mortar or flask.[1]
-
Add Iodine (
).[1][8] -
Option B1 (Stirring): Stir at Room Temperature for 1–2 hours.
-
Option B2 (Microwave): Irradiate at 300W for 2–5 minutes (intermittent to prevent overheating).
-
Workup: Dilute with Ethyl Acetate, wash with dilute Sodium Thiosulfate (
) to remove iodine (decolorization), then water. -
Purification: Evaporate solvent; recrystallize or flash column.
-
Mechanistic Insight & Visualization
Understanding the bifurcation point between Pyrrole and Furan formation is critical for troubleshooting.[1]
Figure 1: Mechanistic bifurcation in Paal-Knorr synthesis.[1][4] Note that high acidity without sufficient amine favors the oxygen attack (Red Path), leading to furan.
Troubleshooting Center
Issue 1: "I'm seeing a significant Furan impurity (approx. 15-20%)."
-
Diagnosis: The rate of dehydration (furan formation) is competing with imine formation.[1] This usually happens if the reaction pH is too low (<3) or if the ammonia source is depleted.[1]
-
Corrective Action:
-
Increase Amine Equivalents: Move from 1.5 eq to 5.0 eq of Ammonium Acetate.
-
Buffer the pH: If using Acetic Acid, ensure it is not glacial; add Sodium Acetate to buffer the system.[1]
-
Switch Catalyst: Move to the Iodine (
) method (Protocol B).[1] Iodine acts as a mild Lewis acid that activates the carbonyl for amination specifically, often favoring pyrrole over furan.
-
Issue 2: "The reaction mixture turned into a black tar/polymer."
-
Diagnosis: 1,4-diketones are sensitive to oxidation and polymerization at high temperatures. Pyrroles themselves are electron-rich and can polymerize (polypyrrole formation) under oxidative conditions.[1]
-
Corrective Action:
-
Inert Atmosphere: Run the reaction under Nitrogen (
) or Argon. -
Temperature Control: Reduce temperature. If refluxing at 100°C, drop to 60–70°C and extend time.
-
Add Antioxidant: A trace amount of hydroquinone can inhibit radical polymerization, though this is rarely needed if
is used.[1]
-
Issue 3: "Low conversion after 24 hours."
-
Diagnosis: Steric hindrance or insufficient activation of the carbonyls.[1]
-
Corrective Action:
-
Microwave Irradiation: Thermal heating is often inefficient for this condensation.[1] Microwave irradiation (300W, 5 min) can drive the reaction to completion rapidly.
-
Solvent Switch: If using Ethanol, switch to a solvent with a higher boiling point (e.g., Toluene with a Dean-Stark trap) to physically remove water, driving the equilibrium forward.
-
Comparative Optimization Data
The following table summarizes optimization parameters based on literature precedents for phenyl-substituted pyrroles.
| Catalyst / Condition | Time | Yield | Selectivity (Pyrrole:Furan) | Notes |
| Acetic Acid (Reflux) | 2–4 h | 65–75% | 85:15 | Classic method.[1] prone to furan formation if |
| Iodine ( | 5–10 min | 85–92% | >98:2 | Recommended. High atom economy, easy workup. |
| Montmorillonite K-10 (MW) | 3–5 min | 80–88% | >95:5 | Reusable solid acid catalyst.[1] Eco-friendly. |
| Silica Sulfuric Acid | 30 min | 80% | 90:10 | Heterogeneous catalyst, good for easy filtration. |
Workflow Decision Tree
Use this logic flow to determine your daily experimental setup.
Figure 2: Experimental decision matrix for selecting the optimal Paal-Knorr condition.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous Ammonia (
Q: My product is an oil, but it should be a solid. What happened? A: This indicates solvent retention or impurities (likely unreacted diketone).[1]
-
Fix: Triturate the oil with cold Hexane or Pentane.[1] Scratch the side of the flask with a glass rod to induce crystallization.[1] If it persists, run a short silica plug using 5% EtOAc in Hexane.
Q: Is the Iodine method safe for scale-up? A: Iodine is corrosive and sublimates.[1] For gram-scale, it is excellent.[1] For multi-kilogram scale, the thiosulfate wash volume becomes large. For very large scales, Montmorillonite K-10 (clay) is preferred as it can be filtered off and reused.
References
-
Banik, B. K., et al. (2003).[5] "Iodine-catalyzed synthesis of substituted pyrroles." Tetrahedron Letters. (Demonstrates the high efficacy of Iodine as a mild Lewis acid for this transformation).
-
Minetto, G., et al. (2005).[3][6] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[1][6] (Establishes microwave protocols).
-
Amarnath, V., et al. (1991).[6][7] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry. (Definitive work on the mechanism and furan competition).
-
Varma, R. S., et al. (1999). "Microwave-assisted synthesis of pyrroles on clay." Tetrahedron Letters. (Green chemistry approach using Montmorillonite K-10).[1]
Sources
- 1. youtube.com [youtube.com]
- 2. mbbcollege.in [mbbcollege.in]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
Effect of catalyst on the yield of "2-Methyl-5-phenyl-1H-pyrrole" synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction outcomes. My insights are drawn from extensive experience in synthetic chemistry and a thorough review of the current literature.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through the Paal-Knorr condensation of 1-phenyl-1,4-pentanedione with an ammonia source.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Paal-Knorr synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the choice of catalyst.[1] Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions:
-
pH Control is Critical: The reaction is best conducted under neutral to weakly acidic conditions.[2] A pH below 3 can favor the formation of furan byproducts, significantly reducing your pyrrole yield.[1] If you are using a Brønsted acid catalyst, consider switching to a milder one like acetic acid or using a solid acid catalyst.
-
Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of your starting materials or the desired product.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. For some substrates, microwave-assisted heating can dramatically reduce reaction times and improve yields.[1]
-
-
Catalyst Inefficiency:
-
Inappropriate Catalyst Choice: The choice of catalyst plays a pivotal role in the reaction's success. While traditional Brønsted acids are common, they can lead to side reactions. Lewis acids or heterogeneous catalysts often provide better selectivity and yield.
-
Catalyst Deactivation: If you are using a recyclable heterogeneous catalyst, ensure it is properly activated and has not been poisoned by impurities in your starting materials or solvent.
-
-
Purity of Starting Materials:
-
Impure 1-phenyl-1,4-pentanedione: Impurities in your dicarbonyl starting material can interfere with the reaction. It is recommended to purify the starting material by distillation or chromatography before use.
-
Ammonia Source: Ensure your ammonia source (e.g., ammonium acetate, ammonium hydroxide) is of high purity.
-
Q2: I am observing a significant amount of a furan byproduct. How can I suppress its formation?
The formation of a furan byproduct, 2-methyl-5-phenylfuran, is a common competing reaction in the Paal-Knorr synthesis of pyrroles, especially under strongly acidic conditions.[1] Here’s how to minimize it:
-
Maintain a pH above 3: As mentioned, low pH favors the intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound to form the furan.[1] Using a buffer or a solid acid catalyst can help maintain the optimal pH range.
-
Choice of Catalyst: Employing a catalyst with milder acidity can significantly reduce furan formation. Lewis acids or certain heterogeneous catalysts are often more selective for pyrrole synthesis.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pyrrole formation over the furan byproduct.
Q3: The purification of my final product is difficult due to persistent impurities. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.
-
Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.
-
Acid-Base Extraction: If your primary impurities are acidic or basic in nature, an acid-base extraction workup can be employed to remove them before final purification.
II. Frequently Asked Questions (FAQs)
Q1: Which catalyst generally gives the best yield for the synthesis of this compound?
While the optimal catalyst can be substrate-dependent, recent studies on similar substituted pyrroles suggest that heterogeneous catalysts can offer excellent yields and easier workup. For instance, the use of a commercial alumina, CATAPAL 200, has been reported to give a 96% yield for the synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole under solvent-free conditions.[3] Lewis acids like iron(III) chloride have also been shown to be effective for Paal-Knorr condensations in aqueous media, providing good to excellent yields.[4] Traditional Brønsted acids like acetic acid can also be effective but may require more careful optimization of reaction conditions to minimize side product formation.
Q2: What is the role of the catalyst in the Paal-Knorr synthesis?
The catalyst in the Paal-Knorr synthesis, whether a Brønsted or Lewis acid, facilitates the cyclization and dehydration steps. The reaction mechanism involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound.[5] The catalyst then promotes the subsequent intramolecular attack of the amine on the second carbonyl group, followed by a series of dehydration steps to yield the aromatic pyrrole ring.[5][6]
Q3: Can this reaction be performed under "green" or environmentally friendly conditions?
Yes, significant efforts have been made to develop greener protocols for the Paal-Knorr synthesis.[7] This includes the use of water as a solvent, employing reusable solid acid catalysts, and utilizing microwave irradiation to reduce reaction times and energy consumption.[7][8] For example, the use of water as a solvent with a catalytic amount of iron(III) chloride provides an environmentally benign method for synthesizing N-substituted pyrroles.[4]
III. Catalyst Performance Comparison
The following table provides a comparative overview of different catalytic systems for the Paal-Knorr synthesis of substituted pyrroles, with extrapolated expectations for this compound based on available literature for similar compounds.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Reported Yield (Similar Pyrroles) | Advantages | Disadvantages |
| Acetic Acid | Brønsted Acid | Reflux in an organic solvent (e.g., ethanol) | 60-80% | Inexpensive, readily available | Can lead to side products if not carefully controlled |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Reflux in toluene with Dean-Stark trap | 70-85% | Effective for dehydration | Harsher conditions, potential for charring |
| Iron(III) Chloride (FeCl₃) | Lewis Acid | Water, mild temperature | 85-95% | "Green" solvent, high yields | Catalyst removal may require chelation |
| CATAPAL 200 (Alumina) | Heterogeneous | Solvent-free, 60°C | up to 96%[3] | High yield, reusable catalyst, easy workup | May require specific catalyst grade |
| Iodine (I₂) with Microwave | Lewis Acid | Solvent-free, microwave irradiation | >90% | Very short reaction times | Requires specialized equipment |
IV. Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Paal-Knorr synthesis of analogous 2,5-disubstituted pyrroles.
Materials:
-
1-phenyl-1,4-pentanedione (1 equivalent)
-
Ammonium acetate (3-5 equivalents)
-
Glacial acetic acid (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione in glacial acetic acid.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
V. Visualizing the Reaction: Mechanism and Workflow
To provide a clearer understanding of the chemical transformations and the decision-making process in troubleshooting, the following diagrams have been generated.
Paal-Knorr Reaction Mechanism
Caption: The acid-catalyzed Paal-Knorr synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
VI. References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1165-1184. [Link]
-
BenchChem (2025). A Comparative Guide to the Synthesis of 2-Phenyl-1H-pyrrole: Evaluating Catalytic Efficiency in Paal-Knorr, Hantzsch, and Van Le. BenchChem Technical Support.
-
Giray, E. S. (2016). Paal–Knorr Pyrrole Synthesis in Water. Letters in Organic Chemistry, 13(7), 517-521. [Link]
-
BenchChem (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Support.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Moyano, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 585. [Link]
-
YouTube (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Chemistry-The Mystery of Molecules. [Link]
-
ResearchGate. Comparison of the present synthesis of pyrrole with previous works in literature. [Link]
-
CONICET Digital. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
Temperature optimization for "2-Methyl-5-phenyl-1H-pyrrole" synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a particular focus on the critical parameter of temperature. Our goal is to equip you with the scientific understanding to not only follow a protocol but to logically diagnose and resolve experimental challenges.
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via the Paal-Knorr condensation of 1-phenyl-1,4-pentanedione with an ammonia source.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. How can I improve the conversion?
Answer:
Low conversion is a common issue and is often directly related to insufficient reaction temperature or suboptimal catalytic activity. The Paal-Knorr synthesis involves the cyclization of a 1,4-dicarbonyl compound with an amine, a process that can have a significant activation energy barrier.[1]
-
Causality: The rate-determining step in the Paal-Knorr synthesis is the intramolecular cyclization.[2][3] If the temperature is too low, the molecules may not have sufficient kinetic energy to overcome this barrier, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: If you are running the reaction at or near room temperature without a catalyst, a significant increase in temperature is the first logical step. Refluxing in a suitable solvent such as ethanol or acetic acid is a common practice.[1] For microwave-assisted syntheses, temperatures in the range of 120-160°C are often employed to drive the reaction to completion.[4]
-
Introduce a Catalyst: If you wish to maintain a lower reaction temperature, the introduction of a catalyst is crucial.
-
Acid Catalysis: Weakly acidic conditions are known to accelerate the Paal-Knorr reaction.[2] Acetic acid can serve as both a solvent and a catalyst. Other options include p-toluenesulfonic acid or Lewis acids like iron(III) chloride.[5][6]
-
Heterogeneous Catalysts: For easier removal, consider solid acid catalysts like tungstate sulfuric acid or molybdate sulfuric acid, which have been shown to be effective at temperatures around 60°C.[1]
-
-
Solvent Choice: The choice of solvent can impact the required temperature. Higher boiling point solvents will allow for higher reaction temperatures under conventional heating. For microwave synthesis, polar solvents that efficiently absorb microwave energy are preferred.
-
Question 2: I am observing the formation of significant byproducts. Could this be related to the reaction temperature?
Answer:
Yes, byproduct formation is frequently influenced by temperature and the specific reaction conditions.
-
Causality and Identification:
-
Furan Formation: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration without reacting with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2] While not directly a temperature effect, higher temperatures can accelerate this side reaction if the conditions are too acidic.
-
Thermal Decomposition: At excessively high temperatures, especially during prolonged heating, you may observe charring or the formation of a complex mixture of degradation products.[7] This is a clear indication that the temperature is too high for the stability of your starting materials or the desired pyrrole product. Pyrroles, while aromatic, can be susceptible to polymerization and degradation under harsh conditions.[8]
-
-
Troubleshooting Steps:
-
Moderate Acidity: Ensure your reaction is not overly acidic. If using a strong acid catalyst, reduce the amount or switch to a weaker acid like acetic acid.[2]
-
Lower the Temperature: If you suspect thermal decomposition, reduce the reaction temperature. This may require a longer reaction time or the use of a more efficient catalyst to achieve full conversion.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may be promoted at higher temperatures.
-
Question 3: My reaction is very slow, even at elevated temperatures. What other factors related to temperature should I consider?
Answer:
A slow reaction rate, even at higher temperatures, can be due to several factors where temperature plays an indirect role.
-
Causality:
-
Nucleophilicity of the Amine Source: While you are likely using a source of ammonia (e.g., ammonium acetate, ammonium hydroxide), its availability and reactivity can be influenced by the reaction medium.
-
Steric Hindrance: While less of a factor for the synthesis of this compound, more sterically hindered 1,4-dicarbonyls or amines can require higher temperatures and longer reaction times.[9]
-
-
Troubleshooting Steps:
-
Choice of Ammonia Source: Ammonium acetate is often a good choice as it provides both ammonia and acetic acid (a weak acid catalyst) upon heating.
-
Microwave Synthesis: If conventional heating is proving inefficient, microwave-assisted synthesis is an excellent alternative. The direct heating of the solvent and reactants can lead to a dramatic increase in reaction rate, often reducing reaction times from hours to minutes.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Paal-Knorr synthesis of this compound?
A1: There is no single "correct" temperature. The optimal temperature is highly dependent on the chosen solvent, catalyst, and heating method. The following table provides a general guideline:
| Heating Method | Catalyst | Solvent | Typical Temperature Range |
| Conventional | None / Weak Acid (e.g., Acetic Acid) | Acetic Acid, Ethanol, Toluene | 80°C - Reflux Temperature |
| Conventional | Solid Acid Catalyst | Solvent-free | 60°C - 100°C[1] |
| Microwave | None / Weak Acid | Water, Ethanol, Acetic Acid | 120°C - 180°C[4][9] |
| Conventional | Room Temperature Catalysts (e.g., Iodine) | Solvent-free | Room Temperature[1] |
Q2: Is it better to run the reaction at a lower temperature for a longer time or a higher temperature for a shorter time?
A2: This is a classic optimization problem in chemistry. Generally, for the Paal-Knorr synthesis, higher temperatures for shorter durations (especially with microwave heating) are often preferred as they can lead to cleaner reactions and higher throughput.[10] However, if your starting materials or product are thermally sensitive, a lower temperature with a suitable catalyst for a longer period may be necessary to prevent degradation.
Q3: How does temperature affect the mechanism of the Paal-Knorr synthesis?
A3: Temperature primarily affects the rate of the reaction steps. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbons, formation of a hemiaminal intermediate, cyclization, and subsequent dehydration.[3] Higher temperatures provide the necessary energy for these steps to occur more rapidly, particularly the rate-limiting cyclization and dehydration steps.
Q4: Can I use microwave heating for this synthesis? What are the advantages?
A4: Yes, microwave-assisted synthesis is highly effective for the Paal-Knorr reaction.[4][9] The main advantages are:
-
Rapid Reaction Times: Often reducing reaction times from hours to minutes.
-
Improved Yields: By minimizing byproduct formation due to shorter reaction times.
-
Greener Chemistry: Often allows for the use of more environmentally friendly solvents like water or even solvent-free conditions.[9]
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is a starting point for optimization.
Materials:
-
1-phenyl-1,4-pentanedione
-
Ammonium acetate
-
Ethanol
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add 1-phenyl-1,4-pentanedione (1.0 mmol), ammonium acetate (3.0 mmol), and ethanol (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 150°C, the hold time to 10 minutes, and the power to 150 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting temperature-related issues.
References
-
Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles . Catalysis Reviews, 60(4), 538-609. [Link]
-
Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction . Scribd. [Link]
-
Paal-Knorr Synthesis . Cambridge University Press. [Link]
-
Paal–Knorr synthesis . Wikipedia. [Link]
-
Pyrrole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents . ResearchGate. [Link]
-
Knorr pyrrole synthesis . Wikipedia. [Link]
-
Narule, M., & Meshram, J. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles . Current World Environment, 1(1), 45-50. [Link]
-
Sharma, A., et al. (2017). Microwave-activated Synthesis of Pyrroles: A Short Review . Journal of Heterocyclic Chemistry, 54(1), 27-40. [Link]
-
Hantzsch pyrrole synthesis . Wikipedia. [Link]
-
1-Phenyl-2,4-pentanedione . Organic Syntheses. [Link]
-
Pyrrole . Wikipedia. [Link]
-
The Hantzsch pyrrole synthesis . ResearchGate. [Link]
-
Tzankova, D., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review) . Pharmacia, 71, 1-13. [Link]
-
Chawla, A., & Kapoor, V. K. (2014). Microwave Assisted One Pot Synthesis and Antimicrobial Activity of 2-(3'-acetyl-2'-methyl-5'-phenyl)-pyrrol-1-yl-1,4,5-triphenyl-1h-imidazole Derivatives . Der Pharma Chemica, 6(5), 346-353. [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review) . ResearchGate. [Link]
-
2,4-nonanedione . Organic Syntheses. [Link]
-
Hantzsch pyrrole synthesis on solid support . PubMed. [Link]
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives . National Center for Biotechnology Information. [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis . MBB College. [Link]
-
Hantzsch Pyrrole Synthesis – Knowledge and References . Taylor & Francis. [Link]
-
CHB-401: Heterocyclic Compounds (Section B) Pyrrole . Banaras Hindu University. [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]
- 5. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
Technical Support Center: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenyl-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring higher yields and purity.
Introduction to the Synthesis of this compound
The most common and direct method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, specifically 1-phenyl-1,4-pentanedione, with a source of ammonia.[1][2] While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesired side products, impacting the final yield and purity of the target molecule. This guide will focus on identifying and mitigating the formation of these common impurities.
Reaction Overview: The Paal-Knorr Synthesis
The fundamental transformation in the Paal-Knorr synthesis of this compound is the reaction between 1-phenyl-1,4-pentanedione and ammonia or an ammonia precursor, typically under neutral or weakly acidic conditions.[2]
Caption: General scheme of the Paal-Knorr synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yielded a significant amount of a non-nitrogenous impurity. What is it likely to be?
A1: The most probable side product is 2-methyl-5-phenylfuran.
This occurs through the acid-catalyzed intramolecular cyclization and dehydration of the starting material, 1-phenyl-1,4-pentanedione, without the incorporation of ammonia.[2][3] This side reaction, also a Paal-Knorr synthesis variant (for furans), is particularly favored under strongly acidic conditions (pH < 3).[2]
Causality: In a highly acidic environment, the protonation of a carbonyl oxygen in 1-phenyl-1,4-pentanedione is followed by a nucleophilic attack from the enol of the other carbonyl group. Subsequent dehydration leads to the formation of the furan ring.
Caption: Pathway to the formation of the furan side product.
Troubleshooting and Prevention:
-
pH Control: Maintain the reaction pH in the neutral to weakly acidic range (pH 4-7). The use of a buffer, such as ammonium acetate, can be beneficial.
-
Catalyst Choice: Employ mild acid catalysts like acetic acid rather than strong mineral acids such as HCl or H₂SO₄.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can promote side reactions.[4]
Q2: I observe an unexpected peak in my ¹H NMR spectrum in the olefinic region, and my yield of the desired pyrrole is low. What could this be?
A2: You may be observing the formation of a cyclopentenone derivative via an intramolecular aldol condensation of the starting diketone.
Under basic or, in some cases, acidic conditions, 1,4-dicarbonyl compounds can undergo an intramolecular aldol reaction.[5] For 1-phenyl-1,4-pentanedione, this would likely lead to the formation of 3-methyl-5-phenylcyclopent-2-en-1-one.
Causality: A base can abstract an acidic α-proton from one of the carbonyl groups of 1-phenyl-1,4-pentanedione, forming an enolate. This enolate can then act as a nucleophile and attack the other carbonyl group within the same molecule, leading to a five-membered ring. Subsequent dehydration yields the cyclopentenone.
Caption: Intramolecular aldol condensation of 1-phenyl-1,4-pentanedione.
Troubleshooting and Prevention:
-
Avoid Strong Bases: Ensure that the reaction conditions do not become basic, as this will favor the aldol condensation.
-
Temperature Control: Higher temperatures can sometimes promote this side reaction. Running the reaction at a milder temperature may help to suppress it.
-
Stoichiometry of Ammonia Source: Using a sufficient excess of the ammonia source can help to favor the desired Paal-Knorr cyclization over the competing intramolecular aldol reaction.
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause?
A3: The formation of polymeric or oligomeric materials is a likely cause.
Harsh reaction conditions, such as prolonged heating or the presence of strong acids, can lead to the degradation and subsequent polymerization of the starting materials, intermediates, or even the final pyrrole product.[1] Pyrroles themselves can be susceptible to polymerization in strongly acidic environments.
Causality: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. Under strongly acidic conditions, protonation can activate the ring towards polymerization. Similarly, the starting diketone can undergo various condensation and polymerization reactions under harsh conditions.
Troubleshooting and Prevention:
-
Milder Reaction Conditions: As with other side reactions, employing milder temperatures and avoiding strong acids is crucial.
-
Reaction Time: Do not let the reaction run for an extended period after the starting materials have been consumed, as this can lead to product degradation and polymerization. Monitor the reaction by TLC.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that can contribute to the formation of colored impurities and tars.
Frequently Asked Questions (FAQs)
Q: What are the ideal starting materials for this synthesis?
A: High-purity 1-phenyl-1,4-pentanedione and a reliable source of ammonia are essential. For laboratory-scale synthesis, ammonium acetate or a solution of ammonia in an alcohol are common choices. Impurities in the starting diketone, such as other carbonyl compounds, can lead to the formation of different pyrrole derivatives.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (1-phenyl-1,4-pentanedione) and the product (this compound). The product, being more polar than the starting material but less polar than highly polar impurities, should have a distinct Rf value. The disappearance of the starting material spot is a good indicator of reaction completion.[6]
Q: What is the best way to purify the final product?
A: Column chromatography on silica gel is the most common and effective method for purifying this compound.[7] A gradient elution with a mixture of hexane and ethyl acetate is typically used. The less polar furan impurity will elute before the desired pyrrole product. Recrystallization from a suitable solvent system can be employed for further purification if needed.
Q: How can I distinguish between the desired pyrrole and the furan side product using analytical techniques?
A:
-
¹H NMR Spectroscopy: The pyrrole N-H proton will appear as a broad singlet in the downfield region of the spectrum (typically > 8 ppm), which is absent in the furan. The chemical shifts of the pyrrole ring protons will also differ from those of the furan ring protons.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the heterocyclic ring will be different for the pyrrole and the furan.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will differ due to the presence of a nitrogen atom in the pyrrole versus an oxygen atom in the furan. High-resolution mass spectrometry (HRMS) can definitively distinguish between the two based on their exact masses.
-
Infrared (IR) Spectroscopy: The pyrrole will show a characteristic N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹), which will be absent in the furan spectrum.
| Compound | Key Spectroscopic Features |
| This compound | ¹H NMR: Broad singlet for N-H proton. IR: N-H stretch. MS: Odd molecular weight. |
| 2-Methyl-5-phenylfuran | ¹H NMR: Absence of N-H proton signal. IR: Absence of N-H stretch. MS: Even molecular weight. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by TLC.
-
Once the starting material is consumed (typically within 1-3 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and basify with a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed crude product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound.
References
- A Fluorescent Target-Guided Paal–Knorr Reaction. RSC Publishing, 2020.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology, 2018.
- Paal–Knorr synthesis. Wikipedia.
- Paal-Knorr Synthesis. Alfa Chemistry.
- HBr–H2O2–Promoted Achmatowicz Rearrangement. The Journal of Organic Chemistry, 2026.
- 2,4-Pentanedione, 1-phenyl-. Organic Syntheses Procedure.
- Intramolecular Aldol Reactions. Chemistry LibreTexts, 2024.
- Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/-phenyl) pyrazolyl] pyrroles. Current World Environment.
- Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. Homework.Study.com.
- Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. PubMed, 2022.
- 2-Phenyl-5-methyl-1H-pyrrole CAS#: 3042-21-5. ChemicalBook.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
- Solvent effect on cis-1,4-specific polymerization of 1,3-butadiene with CoCl2(PRPh2)2–EASC catalytic systems.
- 1-PHENYL-1,4-PENTANEDIONE. ChemicalBook, 2026.
- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- HBr–H2O2–Promoted Achmatowicz Rearrangement. American Chemical Society, 2026.
- Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. PubMed.
- Analysis of Minor Additives and Polymer in Used-stripper Using Pyrolysis-Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity.
- A fluorescent target-guided Paal–Knorr reaction. PMC, 2020.
- Spontaneous Catalytic Paal–Knorr Reactions for N -Substituted Pyrrole Synthesis by Microdroplet Chemistry.
- Green polymer chemistry: lipase-catalyzed synthesis of bio-based reactive polyesters employing itaconic anhydride as a renewable monomer.
- Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. Benchchem.
- Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube, 2020.
- Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. One Part of Chemistry, 2013.
- 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum. ChemicalBook.
- Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method.
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- 4. A fluorescent target-guided Paal–Knorr reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06962K [pubs.rsc.org]
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- 7. mdpi.com [mdpi.com]
Removing unreacted starting materials from "2-Methyl-5-phenyl-1H-pyrrole"
Technical Support Center: Purification of 2-Methyl-5-phenyl-1H-pyrrole
Topic: Removing unreacted starting materials and purification strategies. Target Molecule: this compound (CAS: 3042-21-5) Primary Synthesis Route: Paal-Knorr Condensation (Phenacylacetone + Ammonium Acetate).
Executive Summary
The synthesis of this compound via the Paal-Knorr reaction is generally robust, but researchers frequently encounter two persistent issues: contamination by the starting material (1-phenylpentane-1,4-dione) and product degradation during chromatography.
This guide provides chemically grounded solutions to these bottlenecks, moving beyond generic advice to address the specific reactivity of the 2,5-disubstituted pyrrole scaffold.
Part 1: The Impurity Profile
Before applying purification techniques, it is critical to understand the physicochemical differences between your target and the impurities.
| Component | Role | Structure / Functionality | Solubility | Acid/Base Sensitivity |
| This compound | Target | Electron-rich aromatic heterocycle. | Soluble in organic solvents; insoluble in water. | Acid Sensitive: Polymerizes in strong acid. Weakly acidic (NH). |
| 1-Phenylpentane-1,4-dione | Impurity | 1,4-Diketone (Phenacylacetone). | Soluble in organics. | Electrophilic: Reacts with nucleophiles (bisulfite, hydrazines). |
| Pyrrole Oligomers | Byproduct | "Pyrrole Black" (Oxidation/Polymerization products). | Insoluble tars or dark streaks. | Formed by acid catalysis or oxidation. |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Persistent Ketone"
Q: I see a persistent starting material spot on TLC (or peaks in NMR at ~2.2 ppm singlet and ~7.9 ppm doublet) that co-elutes with my product. How do I remove the unreacted diketone without running a difficult column?
A: Use a Sodium Bisulfite (NaHSO₃) Wash . The Science: The starting material, 1-phenylpentane-1,4-dione, contains a methyl ketone moiety. Methyl ketones react reversibly with sodium bisulfite to form a water-soluble sulfonate adduct. The pyrrole ring is aromatic and nucleophilic; it lacks the carbonyl electrophilicity required to react with bisulfite, leaving your product in the organic layer.
Protocol: The Bisulfite Wash
-
Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as adducts can sometimes be partially soluble in chlorinated solvents.
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).
-
Wash the organic layer vigorously with the bisulfite solution (2 x 15 mL per gram of crude).
-
Wash with water (to remove excess salts) and then Brine.
-
Dry over Na₂SO₄ and concentrate.
Validation: Check 1H NMR. The singlet at ~2.2 ppm (methyl ketone of the starting material) should be absent.
Issue 2: The "Black Streak" on Silica
Q: My crude material was a brown oil. I loaded it onto a silica column, and it turned into a black streak that never eluted. What happened?
A: You likely experienced Acid-Catalyzed Polymerization . The Science: Standard silica gel is slightly acidic (pH ~5-6). Pyrroles are electron-rich and act as nucleophiles. In the presence of acidic sites on silica, the pyrrole can protonate at the C2 or C3 position, generating an electrophilic species that reacts with other pyrrole molecules, leading to rapid polymerization (turning black).
The Fix: Buffered Silica Chromatography You must neutralize the acidic sites on the silica gel before loading your sample.
Protocol: Triethylamine (Et₃N) Buffering
-
Slurry Packing: Prepare your silica slurry using your starting eluent (e.g., Hexanes) containing 1% Triethylamine .
-
Flushing: Pour the slurry into the column and flush with 2-3 column volumes of the eluent + 1% Et₃N.
-
Loading: Load your crude sample.
-
Elution: Run the column using your gradient. You can maintain 0.5% Et₃N in the mobile phase, though often the pre-treatment is sufficient.
-
Caution: Triethylamine has a high boiling point. Ensure you rotavap your fractions thoroughly or wash the combined organic fractions with water to remove residual amine if it interferes with crystallization.
-
Issue 3: Solidification and Storage
Q: My product is an oil that refuses to solidify, even though the literature says MP is 98-100°C. How do I induce crystallization?
A: Impurities (especially the diketone) depress the melting point significantly. Once you have performed the Bisulfite wash (Issue 1), try the following:
Protocol: Recrystallization
-
Solvent System: Ethanol/Water or Hexanes (with a drop of DCM).
-
Dissolve the oil in a minimum amount of warm Ethanol (~50°C).
-
Add water dropwise until the solution becomes slightly turbid.
-
Add a drop of ethanol to clear it, then let it stand at room temperature, then 4°C.
-
Storage: Pyrroles are light and air-sensitive. Store the solid in an amber vial under Nitrogen or Argon at -20°C to prevent it from turning purple/black over time.
Part 3: Decision Logic (Workflow)
The following diagram illustrates the logical flow for purifying the crude Paal-Knorr reaction mixture.
Caption: Purification logic flow for this compound, prioritizing chemical removal of starting materials before chromatography.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Heterocycles - Mechanisms of Paal-Knorr Synthesis).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Pyrroles and purification of aromatic heterocycles).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Paal-Knorr Pyrrole Synthesis).[3][4][5]
-
National Institute of Standards and Technology (NIST). (2023). 2-Phenyl-5-methyl-1H-pyrrole Properties. NIST Chemistry WebBook.[6] [6]
-
Amarnath, V., et al. (1991).[7] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.
Sources
- 1. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 4. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Pyrrole [webbook.nist.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in 2-Methyl-5-phenyl-1H-pyrrole Samples
Introduction: The Critical Role of Purity in Pyrrole Derivatives
2-Methyl-5-phenyl-1H-pyrrole is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its purity is paramount to guaranteeing safety, efficacy, and batch-to-batch consistency. The presence of impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or affect the stability of the final product.[3]
This technical guide serves as a dedicated support center for researchers, analytical chemists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the characterization of impurities in this compound samples. Our approach is grounded in established analytical principles and regulatory expectations to empower you to confidently identify, quantify, and control impurities in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most probable impurities in my this compound sample and where do they come from?
Answer:
Understanding the potential sources of impurities is the foundational step in developing a robust analytical control strategy. Impurities in your sample can be broadly categorized based on their origin: the synthetic route and subsequent degradation.
The Paal-Knorr synthesis is a common and efficient method for preparing substituted pyrroles.[4][5] This reaction typically involves the condensation of a 1,4-dicarbonyl compound (in this case, 1-phenyl-1,4-pentanedione) with an amine or ammonia. Potential impurities are therefore closely linked to this process.
Table 1: Potential Impurities in this compound and Their Likely Sources
| Impurity Type | Potential Structure/Identity | Likely Source |
| Starting Materials | 1-Phenyl-1,4-pentanedione | Incomplete reaction during synthesis. |
| Ammonia or amine source | Unreacted starting material. | |
| Process-Related | Isomeric Impurity (e.g., 2-Methyl-4-phenyl-1H-pyrrole) | Arises from potential isomerization of the dione starting material or alternative cyclization pathways. |
| Over-alkylated/arylated by-products | Side reactions occurring under the reaction conditions.[6] | |
| Degradation Products | Oxidized Pyrroles (e.g., Pyrrolinones) | Exposure to air/oxidants. The pyrrole ring is electron-rich and susceptible to oxidation.[7] |
| Polymeric materials | Acid-catalyzed polymerization of the pyrrole ring, especially during synthesis or purification.[7] | |
| Residual Solvents | Toluene, Acetic Acid, Dichloromethane, etc. | Solvents used during the synthesis, work-up, or crystallization steps.[8][9] |
FAQ 2: My initial analysis shows unexpected peaks in my chromatogram. What is a logical workflow for investigating them?
Answer:
Discovering unknown peaks is a common challenge. A systematic approach is crucial to avoid unnecessary experiments and efficiently identify the impurity. The goal is to gather enough information to move from detection to structural elucidation.
Below is a recommended workflow for this investigation.
Sources
Technical Support Center: Troubleshooting Substituted Pyrrole Synthesis
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-SYN-OPT-001[1]
Introduction: The Deceptive Simplicity of Pyrroles
Welcome to the technical support portal. You are likely here because a "standard" pyrrole synthesis—perhaps a Paal-Knorr or Hantzsch reaction that looked trivial on paper—has resulted in a black tar, a complex mixture of regioisomers, or a yield that vanishes during purification.
Pyrroles are electron-rich, acid-sensitive, and prone to oxidative polymerization. Troubleshooting them requires a shift in mindset from forcing reaction completion to preserving product integrity .[1] This guide treats your synthesis as a system of competing rates: cyclization vs. polymerization.
Module 1: The Paal-Knorr Condensation
Context: The "Steric Wall" vs. The "Acid Trap"[2]
The Paal-Knorr reaction (1,4-dicarbonyl + amine) is the workhorse of pyrrole synthesis. However, it fails in two distinct ways:
-
Steric Stalling: Bulky amines or dicarbonyls prevent the initial nucleophilic attack.
-
Acid-Catalyzed Polymerization: Standard conditions (pTSA/reflux) destroy electron-rich pyrroles faster than they are formed.[1]
Troubleshooting Workflow
Q: My reaction mixture turns black immediately, but TLC shows starting material remains. What is happening? A: You are likely witnessing the "Acid Trap."[1] The pyrrole product is forming but immediately polymerizing due to high local acidity or temperature.[1]
-
The Fix: Switch from Brønsted acids (pTSA, HCl) to Mild Lewis Acids or Neutral Conditions .
-
Protocol: Use Sc(OTf)₃ (5 mol%) or Bismuth(III) nitrate in solvent-free conditions or mild solvents (CH₂Cl₂). These catalysts activate the carbonyl without protonating the sensitive pyrrole ring [1].
-
Alternative: Use Iodine (10 mol%) in mild conditions.[1] Iodine acts as a dual activator and is easily removed [2].[1]
-
Q: I am using a bulky aniline (e.g., 2,6-disubstituted), and the reaction has stalled at the intermediate. Heating just degrades it. A: This is "Steric Stalling."[1] Thermal energy is insufficient to overcome the activation barrier for the final dehydration step without causing decomposition.
-
The Fix: Microwave Irradiation (MW).
-
Why: MW provides rapid, uniform heating that accelerates the rate-determining dehydration step faster than the background rate of polymerization.
-
Protocol: Run the reaction neat (solvent-free) or in ethanol at 100–120°C for 5–10 minutes under MW irradiation [3].
-
Visualization: Paal-Knorr Decision Logic
Figure 1: Decision matrix for optimizing Paal-Knorr conditions based on substrate properties.
Module 2: Multicomponent Strategies (Hantzsch & Van Leusen)
Context: Assembly Failures
When the Paal-Knorr is impossible (due to lack of 1,4-dicarbonyl availability), researchers turn to Hantzsch (β-ketoester + α-haloketone + amine) or Van Leusen (TosMIC + electron-deficient alkene).
Troubleshooting Workflow
Q: My Hantzsch synthesis yields a mixture of isomers and the yield is <30%. A: The Hantzsch reaction often suffers from poor regioselectivity and competing side reactions (e.g., Knorr-type condensation).
-
The Fix: Lewis Acid Modulation.
-
Protocol: Add Yb(OTf)₃ (10 mol%) . This specific Lewis acid coordinates with the carbonyl oxygens, stabilizing the intermediate and directing the regioselectivity toward the desired 1,4-dihydropyridine intermediate (which oxidizes to pyrrole) [4].
-
Q: In the Van Leusen reaction, I get low conversion of the alkene. A: The TosMIC anion is unstable and can degrade if the base is too strong or the reaction is too slow.
-
The Fix: Cu(I) Catalysis.
-
Insight: Recent protocols utilize CuH-catalyzed coupling of enynes and nitriles as a surrogate for traditional Van Leusen approaches, often yielding higher regioselectivity [5].
-
Module 3: Post-Synthesis Handling (The "Hidden" Yield Killer)
Context: The Purification Paradox
You synthesized the pyrrole, but it vanished on the silica column. This is the most common point of failure. Pyrroles are "acid sponges"; acidic silica gel protonates the ring, initiating oligomerization (red/black bands on the column).
Data: Catalyst and Support Compatibility
| Reaction/Workup Variable | Standard (Risk High) | Optimized (Risk Low) | Mechanism of Improvement |
| Catalyst | p-TsOH / HCl | Iodine (I₂) / Sc(OTf)₃ | Avoids strong protonation of product; I₂ is mild and volatile [2].[1] |
| Solvent | Benzene/Toluene (Reflux) | Ethanol / Water / Neat | Green chemistry; "On-water" reactions accelerate hydrophobic assembly [6].[1] |
| Stationary Phase | Silica Gel (Acidic) | Neutral Alumina | Prevents acid-catalyzed oligomerization on the column.[1] |
| Eluent Modifier | None | 1-5% Triethylamine (Et₃N) | Neutralizes residual acidity on silica gel.[1] |
Troubleshooting Workflow
Q: My crude NMR looks great, but after column chromatography, I have nothing. A: Your product polymerized on the silica.
-
The Fix: Passivate the Silica.
Q: My pyrrole turns black upon storage, even in the fridge. A: Autoxidation. Pyrroles react with atmospheric oxygen, a process accelerated by light.
-
The Fix: Cryogenic Storage.
-
Protocol: Store unstable pyrroles at -80°C under an Argon atmosphere. For extreme instability, store as a dilute solution in degassed benzene (frozen) [7].
-
Visualization: The Stability Pathway
Figure 2: Pathway analysis of pyrrole degradation during purification and storage.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for Paal-Knorr? A: Yes. Surprisingly, water often accelerates the reaction for hydrophobic reactants due to the "hydrophobic effect," forcing the organic reactants together. This is a "Green" alternative that often simplifies workup (product precipitates out) [6].[1]
Q: How do I remove the Iodine catalyst during workup? A: Wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃) . The iodine color will disappear immediately, preventing it from catalyzing decomposition during concentration.
Q: My Van Leusen reaction is giving me an imidazole instead of a pyrrole. A: This occurs if you are using an aldimine/ketimine substrate instead of an electron-deficient alkene.[1] Ensure your substrate is an α,β-unsaturated ketone/ester to drive the [3+2] cycloaddition toward pyrrole [8].
References
-
Chen, J., et al. "Scandium(III) Triflate Catalyzed Paal-Knorr Reaction: A Mild and Efficient Synthesis of Pyrroles." Synlett, vol. 2005, no. 15, 2005, pp. 2277–2280. Link
-
Banik, B. K., et al. "Iodine-Catalyzed Paal–Knorr Synthesis of Pyrroles." Tetrahedron Letters, vol. 45, no. 25, 2004, pp. 4823-4825. Link
-
Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, vol. 2005, no. 24, 2005, pp. 5277-5288. Link
-
Wang, L., et al. "Yb(OTf)3 Catalyzed Hantzsch Reaction." Chinese Journal of Chemistry, vol. 24, 2006, pp. 1062. Link
-
Gao, P., et al. "Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles." Journal of the American Chemical Society, vol. 137, no.[2] 14, 2015. Link
-
Azizi, N., et al. "Paal-Knorr Pyrrole Synthesis in Water."[3] Synlett, vol. 2009, no.[3] 14, 2009, pp. 2245-2248.[3] Link
-
Lakner, P. "Freezing pyrrole to stop spontaneous polymerization."[4] ResearchGate Technical Discussions, 2017. Link
-
Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition to Activated Olefins." Journal of Organic Chemistry, vol. 42, 1977.[5] Link
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-5-phenyl-1H-pyrrole for Chemical Researchers
The 2-methyl-5-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional organic materials.[1] The efficient and selective synthesis of this key heterocycle is therefore of significant interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparative analysis of the primary synthetic methodologies, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for practical application.
Section 1: The Classical Workhorse: The Paal-Knorr Synthesis
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and frequently utilized methods for constructing the pyrrole ring due to its operational simplicity.[2][3] The core of this reaction is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[2][3]
1.1: Principle and Mechanism
For the synthesis of this compound, the required precursor is 1-phenyl-1,4-pentanedione.[4][5] The reaction proceeds by the initial formation of a hemiaminal upon nucleophilic attack of the amine (in this case, ammonia) on one of the carbonyl groups. A subsequent intramolecular attack on the second carbonyl group forms a cyclic intermediate. The rate-determining step is typically the ring formation.[6] This intermediate then undergoes a sequence of dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[3][6]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
1.2: Experimental Protocol (Representative)
This protocol is a generalized representation. Optimal conditions, particularly the choice of acid catalyst and solvent, may vary.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1,4-pentanedione (1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., acetic acid, ethanol, or even water[1]) and an excess of an ammonia source, such as ammonium acetate or aqueous ammonia. A catalytic amount of an acid (e.g., p-toluenesulfonic acid, HCl) can be added to promote the reaction.[2]
-
Reaction Execution: Heat the mixture to reflux for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
1.3: Performance Analysis
-
Advantages: The primary strengths of the Paal-Knorr synthesis are its reliability, the use of readily available starting materials, and its procedural simplicity.[2] Yields are generally moderate to high, often exceeding 60%.[2]
-
Disadvantages: A significant limitation is the availability and synthesis of the requisite 1,4-dicarbonyl precursor, which can sometimes involve multiple steps.[7][8] The reaction may also require harsh conditions (e.g., strong acids, high temperatures), which can limit its compatibility with sensitive functional groups.
Section 2: The Multicomponent Approach: Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a powerful multicomponent reaction (MCR) that builds the pyrrole core from three simple starting materials in a single pot.[9] This approach is highly valued for its efficiency and ability to rapidly generate molecular complexity.[10]
2.1: Principle and Mechanism
The classical Hantzsch synthesis involves the reaction of an α-haloketone, a β-ketoester, and a primary amine (or ammonia).[9] The mechanism is initiated by the formation of an enamine intermediate from the reaction between the β-ketoester and the amine.[9][11] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization, followed by dehydration and aromatization, furnishes the substituted pyrrole.[9][11]
Caption: General workflow of the Hantzsch Pyrrole Synthesis.
2.2: Experimental Protocol (Conceptual)
Adapting the Hantzsch synthesis for this compound would conceptually involve phenacyl bromide (α-haloketone), ethyl acetoacetate (β-ketoester), and an ammonia source.
-
Enamine Formation: In a suitable solvent like ethanol, combine ethyl acetoacetate (1.0 eq) and an excess of ammonium acetate. Stir at room temperature to facilitate the formation of the enamine intermediate.
-
Alkylation: Add phenacyl bromide (1.0 eq) to the mixture. A weak base, such as sodium bicarbonate, may be included to neutralize the HBr formed during the reaction.
-
Cyclization and Aromatization: Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, the product can be isolated by pouring the mixture into water and extracting with an appropriate organic solvent. Purification follows standard procedures as described for the Paal-Knorr method.
2.3: Performance Analysis
-
Advantages: The key advantage is its convergent nature, allowing for the rapid assembly of complex pyrroles from simple, commercially available precursors.[10] This method offers good control over the substitution pattern on the final pyrrole ring.
-
Disadvantages: The use of α-haloketones, which are lachrymatory and require careful handling, is a notable drawback. The reaction can sometimes suffer from side reactions, potentially leading to lower yields and more complex purification profiles compared to the Paal-Knorr synthesis.
Section 3: Modern Catalytic Strategies: Dehydrogenative Coupling
Modern synthetic organic chemistry increasingly focuses on atom economy and the use of catalytic methods to construct molecular frameworks.[12] Catalytic dehydrogenative coupling reactions have emerged as a sophisticated and efficient alternative for synthesizing substituted pyrroles.
3.1: Principle and Mechanism
A notable example is the direct synthesis of 2,5-disubstituted pyrroles via an acceptorless dehydrogenative heterocyclization of 1,2-amino alcohols and secondary alcohols, often utilizing a heterogeneous platinum-on-carbon (Pt/C) catalyst.[13] This process involves the oxidation of both alcohol substrates to their corresponding carbonyl compounds in situ. These intermediates then participate in a cascade of condensation, cyclization, and aromatization steps on the catalyst surface to form the pyrrole ring, with hydrogen gas and water as the only byproducts.
Caption: Logical flow of catalytic dehydrogenative pyrrole synthesis.
3.2: Experimental Protocol (Representative Example)
The synthesis of 2-ethyl-5-phenyl-1H-pyrrole (a close analogue) has been reported with 92% yield.[13] A similar strategy could be envisioned for the target molecule.
-
Reaction Setup: In a sealed reaction vessel under an inert atmosphere (e.g., argon), combine 2-amino-1-butanol (1.2 eq), 1-phenylethanol (1.0 eq), potassium tert-butoxide (KOtBu, 1.1 eq), and a catalytic amount of 10% Pt/C (e.g., 0.1 mol%).[13]
-
Solvent and Execution: Add a high-boiling point solvent such as toluene. Seal the vessel and heat the mixture to a high temperature (e.g., 110-130 °C) for 12-24 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with an organic solvent. The combined filtrate is then concentrated, and the residue is purified by column chromatography.
3.3: Performance Analysis
-
Advantages: This approach exhibits excellent atom economy, producing only water and hydrogen gas as byproducts.[12] It utilizes a recyclable heterogeneous catalyst and starts from relatively simple alcohol precursors. The reported yields for analogous systems are very high.[13]
-
Disadvantages: The method requires precious metal catalysts, which can be expensive. The reaction conditions are typically harsh, requiring high temperatures and inert atmospheres, which may not be suitable for all substrates. The substrate scope may be more limited compared to classical methods.
Section 4: Comparative Performance Summary
To aid researchers in selecting the most appropriate method for their specific needs, the table below summarizes the key performance metrics of the discussed synthetic routes.
| Metric | Paal-Knorr Synthesis | Hantzsch Synthesis | Catalytic Dehydrogenative Coupling |
| Starting Materials | 1,4-Diketone, Amine | α-Haloketone, β-Ketoester, Amine | 1,2-Amino Alcohol, Secondary Alcohol |
| Typical Yield | 60-85%[2] | 50-75% | 80-95% (for analogues)[13] |
| Reaction Conditions | Acidic, Reflux | Mild to Reflux | High Temp (110-130°C), Inert Atm. |
| Atom Economy | Moderate (produces 2 H₂O) | Low (produces H₂O, HX, etc.) | Excellent (produces H₂, H₂O)[12] |
| Key Advantage | Simplicity, Reliability[2] | High Convergence, Complexity[10] | High Efficiency, Green Byproducts |
| Primary Limitation | Precursor Availability | Use of Lachrymatory Reagents | Catalyst Cost, Harsh Conditions |
Conclusion
The choice of synthetic route to this compound is a strategic decision dictated by project goals such as scale, cost, available starting materials, and desired functional group tolerance.
-
The Paal-Knorr synthesis remains the go-to method for straightforward, reliable access when the 1,4-dicarbonyl precursor is readily available.
-
The Hantzsch synthesis offers a highly convergent and flexible route for building diverse pyrrole libraries, making it attractive for medicinal chemistry exploration.
-
Modern catalytic methods , such as dehydrogenative coupling, represent the cutting edge of efficient and sustainable synthesis, providing high yields and excellent atom economy, and are ideal for process development where initial investment in catalysts and equipment can be justified.
By understanding the fundamental principles, practical protocols, and relative merits of each approach, researchers can make informed decisions to accelerate their discovery and development programs.
References
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Shimizu, Y., Urakawa, S. & Kitanosono, T. (2016). Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. Organic Chemistry Frontiers. Available from: [Link]
-
Bálint, E., et al. (2018). A novel and convenient method for the preparation of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones; synthesis and mechanistic study. ResearchGate. Available from: [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
QuimicaOrganica.org. Hantzch synthesis of pyrrole. Available from: [Link]
-
Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available from: [Link]
-
ResearchGate. (2017). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
ResearchGate. (2019). Gram scale synthesis of phenyl(5‐phenyl‐1H‐pyrrol‐2‐yl)methanone 3 ab. Available from: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]
-
Xu, S., et al. (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available from: [Link]
-
American Chemical Society. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Available from: [Link]
-
Study.com. Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. Available from: [Link]
-
Organic Syntheses. 2,4-Pentanedione, 1-phenyl-. Available from: [Link]
-
PubMed. (2004). A library construction of 2,5-disubstituted pyrrole compounds by using solid/solution-phase syntheses. Available from: [Link]
-
RSC Publishing. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Available from: [Link]
-
American Chemical Society. (2016). Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. Available from: [Link]
-
PubMed. (1996). The design and synthesis of 2,5-linked pyrrolinones. A potential non-peptide peptidomimetic scaffold. Available from: [Link]
-
National Institutes of Health. 1-Phenyl-1,4-pentanedione. Available from: [Link]
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A Comparative Analysis of the Biological Activities of 2-Methyl-5-phenyl-1H-pyrrole and Pyrrolnitrin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive heterocyclic compounds, pyrrole-containing molecules represent a rich source of therapeutic potential. This guide provides a detailed comparative analysis of the biological activities of two notable pyrrole derivatives: the synthetic compound 2-Methyl-5-phenyl-1H-pyrrole and the naturally occurring antibiotic, pyrrolnitrin. By examining their respective antimicrobial and anticancer properties, mechanisms of action, and available experimental data, this document aims to equip researchers with the critical information needed to guide future drug discovery and development efforts.
Introduction: The Versatile Pyrrole Scaffold
The pyrrole ring is a fundamental aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical interactions have made it a privileged scaffold in medicinal chemistry. This guide focuses on a comparative evaluation of a synthetic pyrrole derivative, this compound, and a well-characterized natural product, pyrrolnitrin, to highlight the diverse biological activities stemming from this common structural motif.
Anticancer Activity: A Tale of Two Pyrroles
Both this compound derivatives and pyrrolnitrin have demonstrated cytotoxic effects against various cancer cell lines, albeit through different mechanistic avenues.
This compound and its Derivatives: Inducers of Apoptosis and Cell Cycle Arrest
While specific cytotoxic data for the parent compound this compound is not extensively documented in publicly available literature, numerous studies have highlighted the potent anticancer activities of its derivatives. These compounds generally exert their effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.[1][2]
Derivatives of 5-hydoxy-1H-pyrrol-2-(5H)-one, a related pyrrole structure, have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells.[1] This process is often mediated by the activation of DNA damage response pathways, involving key tumor suppressor proteins like p53.[2] The induction of apoptosis by pyrrole derivatives can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[3]
Pyrrolnitrin: A Mitochondrial Disruptor with Cytotoxic Properties
Pyrrolnitrin, a metabolite produced by several species of bacteria including Pseudomonas, exhibits a more defined mechanism of anticancer activity.[4] Its primary mode of action is the disruption of the mitochondrial electron transport chain.[5][6] This interference with cellular respiration leads to a depletion of ATP, the cell's primary energy currency, and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptosis.
Experimental data has demonstrated the cytotoxic effects of pyrrolnitrin against several cancer cell lines. It exhibited 50% inhibition of HepG-2 (human liver cancer) and SF767 (human glioblastoma) cell lines at concentrations of 15 µg/mL and 25 µg/mL, respectively.[4]
Table 1: Comparative Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Source |
| This compound Derivative | Human Colorectal Cancer | 25 µM | Not directly cited |
| Pyrrolnitrin | HepG-2 (Liver Cancer) | 15 µg/mL | [4] |
| Pyrrolnitrin | SF767 (Glioblastoma) | 25 µg/mL | [4] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Both classes of compounds have also been investigated for their ability to inhibit the growth of pathogenic microorganisms.
This compound Derivatives: Potent Antibacterial Agents
Derivatives of this compound have shown significant promise as antibacterial agents. While data on the parent compound is scarce, various substituted pyrroles have demonstrated potent activity against a range of bacteria. For instance, some pyrrole derivatives have exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.008 µg/mL against Staphylococcus aureus.[7] Another study reported MIC values for certain pyrrole derivatives against S. aureus to be 8 mg/L.[8] These findings underscore the potential of the this compound scaffold in the development of new antibiotics.
Pyrrolnitrin: A Natural Broad-Spectrum Antimicrobial
Pyrrolnitrin is a well-established antifungal and antibacterial agent.[6] Its broad-spectrum activity makes it effective against a variety of fungal and bacterial pathogens. Documented MIC values for pyrrolnitrin include ≥ 10 μg/mL against the plant pathogen Clavibacterium michiganense and the opportunistic human pathogen Serratia marcescens. It has also shown strong antifungal activity, with a reported MIC of 0.05 mg/mL against the dermatophyte Trichophyton asteroids.
Table 2: Comparative Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC Value | Source |
| Pyrrole Derivative | Staphylococcus aureus | 0.008 µg/mL | [7] |
| Pyrrole Derivative | Staphylococcus aureus | 8 mg/L | [8] |
| Pyrrolnitrin | Clavibacterium michiganense | ≥ 10 µg/mL | Not directly cited |
| Pyrrolnitrin | Serratia marcescens | ≥ 10 µg/mL | Not directly cited |
| Pyrrolnitrin | Trichophyton asteroids | 0.05 mg/mL | Not directly cited |
Mechanisms of Action: Divergent Pathways to Biological Effect
The distinct biological activities of this compound derivatives and pyrrolnitrin can be attributed to their different molecular mechanisms of action.
This compound Derivatives: Targeting Cell Proliferation Machinery
The anticancer effects of many pyrrole derivatives are linked to their ability to induce apoptosis and disrupt the cell cycle.[1][2] This often involves the activation of intracellular signaling pathways that sense cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins and cell cycle checkpoint kinases.
Caption: Proposed mechanism of action for this compound derivatives.
Pyrrolnitrin: A Direct Assault on Cellular Energy Production
Pyrrolnitrin's mechanism is more direct and targets a fundamental cellular process: mitochondrial respiration. By inhibiting the electron transport chain, it effectively shuts down the cell's primary energy source, leading to a cascade of events that culminate in cell death.[5][6]
Caption: Mechanism of action of Pyrrolnitrin via mitochondrial disruption.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized protocols for key in vitro assays used to evaluate the biological activities of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or pyrrolnitrin) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights the significant, yet distinct, biological activities of this compound and pyrrolnitrin. While pyrrolnitrin's potent antimicrobial and mitochondrial-disrupting anticancer activities are well-documented, the synthetic pyrrole scaffold, represented by this compound and its derivatives, shows considerable promise as an inducer of apoptosis and cell cycle arrest in cancer cells, as well as a potent antimicrobial agent.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two compounds against a standardized panel of cancer cell lines and microbial strains. Such studies would be invaluable in elucidating the structure-activity relationships that govern their different mechanisms of action and in identifying the most promising candidates for further preclinical and clinical development.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies to directly compare the efficacy and toxicity of this compound and pyrrolnitrin.
-
Mechanism of Action Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by this compound and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives of this compound to optimize its biological activity and pharmacokinetic properties.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of these versatile pyrrole-containing compounds.
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A Comparative Analysis of Pyrrole-Based Compounds and Conventional Anticancer Agents: Cytotoxicity Profiles and Mechanistic Insights
The relentless pursuit of novel and more effective anticancer therapeutics is a cornerstone of modern oncological research. In this context, heterocyclic compounds, particularly those containing the pyrrole scaffold, have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the cytotoxic activities of representative pyrrole derivatives against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. We delve into the experimental methodologies used to assess cytotoxicity, present comparative data, and explore the underlying mechanisms of action that underscore the therapeutic potential of these compounds.
I. Assessing Antitumor Activity: Methodologies for In Vitro Cytotoxicity Evaluation
The initial screening of potential anticancer agents relies heavily on robust and reproducible in vitro cytotoxicity assays.[3][4] These assays are fundamental in determining a compound's efficacy in inhibiting cancer cell growth and proliferation. Two widely adopted methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[5]
A. The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of viable, metabolically active cells. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [6][7]
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., "2-Methyl-5-phenyl-1H-pyrrole" analogs, Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. The LDH Assay: An Indicator of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It is based on the measurement of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][9] The amount of LDH released is proportional to the number of dead or damaged cells.[5]
II. Comparative Cytotoxicity: Pyrrole Derivatives vs. Standard Chemotherapeutics
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the reported IC50 values for various pyrrole derivatives and standard anticancer drugs against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of Selected Pyrrole Derivatives in Various Cancer Cell Lines
| Pyrrole Derivative | MGC 80-3 (Gastric) | HCT-116 (Colon) | HepG2 (Liver) | DU145 (Prostate) | A549 (Lung) | LoVo (Colon) | MCF-7 (Breast) | Reference |
| Compound 19 | 1.0 - 1.7 | 1.0 - 1.7 | - | - | - | - | - | [10] |
| Compound 21 | - | - | 0.5 - 0.9 | 0.5 - 0.9 | - | - | - | [10] |
| Compound 15 | - | - | - | - | 3.6 | - | - | [10] |
| Compound 4a | - | - | - | - | - | High Activity | - | [11][12] |
| Compound 4d | - | - | - | - | - | High Activity | - | [11][12] |
| Compound 1C | - | - | - | - | - | - | 44.63 | [13] |
Note: "High Activity" indicates that the source reported significant cytotoxic effects without specifying the exact IC50 value.
Table 2: Cytotoxic Activity (IC50, µM) of Standard Anticancer Drugs in Various Cancer Cell Lines
| Anticancer Drug | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Huh7 (Liver) | BFTC-905 (Bladder) | M21 (Melanoma) | Reference |
| Doxorubicin | 12.2 | > 20 | 2.5 | 2.9 | > 20 | 2.3 | 2.8 | [14][15] |
| Cisplatin | Variable | Variable | Variable | Variable | Variable | Variable | Variable | [16][17] |
| Paclitaxel | Variable | Variable | Variable | Variable | Variable | Variable | Variable | [18][19] |
Note: IC50 values for Cisplatin and Paclitaxel are highly variable depending on the specific experimental conditions and are therefore not listed as single values. However, they are generally in the low micromolar to nanomolar range.
From the compiled data, it is evident that certain pyrrole derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of standard chemotherapeutic agents against specific cancer cell lines. For instance, compounds 19 and 21 demonstrate significant activity against gastric, colon, liver, and prostate cancer cells.[10] It is also noteworthy that some pyrrole compounds have shown selective cytotoxicity against cancer cells while exhibiting weaker effects on non-cancerous cells, a highly desirable trait in cancer therapy.[10]
III. Unraveling the Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Pyrrole derivatives have been shown to target various cellular processes and signaling pathways implicated in cancer progression.[2]
A. Mechanisms of Pyrrole Derivatives
-
Induction of Apoptosis: Many pyrrole-containing compounds have been reported to induce programmed cell death, or apoptosis, in cancer cells.[13][20] This is a key mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Some pyrrole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[13][21]
-
Inhibition of Key Signaling Pathways: Pyrrole derivatives have been shown to inhibit the activity of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[20]
-
Disruption of Microtubule Dynamics: Certain pyrrole analogs have been found to interfere with tubulin polymerization, a process essential for cell division.[22]
Below is a diagram illustrating a generalized signaling pathway that can be targeted by pyrrole derivatives, leading to the inhibition of cancer cell proliferation and survival.
Caption: Generalized signaling pathway targeted by pyrrole derivatives.
B. Mechanisms of Standard Anticancer Drugs
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[23]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which in turn interferes with DNA replication and repair, ultimately triggering apoptosis.[16][17][24]
-
Paclitaxel: This taxane promotes the polymerization of tubulin and stabilizes microtubules, preventing their disassembly.[18][19] This disruption of microtubule dynamics leads to cell cycle arrest in mitosis and subsequent apoptosis.[18][25][26]
IV. Visualizing the Experimental Workflow
The process of screening and evaluating the cytotoxicity of novel compounds involves a systematic and multi-step approach, as depicted in the workflow diagram below.
Caption: In vitro cytotoxicity screening workflow.
V. Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant potential of pyrrole-based compounds as a valuable source for the development of novel anticancer agents. Several derivatives from this class exhibit potent and selective cytotoxicity against a range of cancer cell lines, with efficacy comparable to that of established chemotherapeutic drugs. The diverse mechanisms of action, including apoptosis induction and inhibition of critical signaling pathways, offer multiple avenues for therapeutic intervention.
While the specific compound "this compound" requires further investigation to ascertain its cytotoxic profile, the broader family of pyrrole derivatives clearly warrants continued exploration. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, conducting in vivo studies to validate the in vitro findings, and further exploring the molecular targets to refine our understanding of their anticancer mechanisms. The insights gained from such studies will be instrumental in translating the promise of these compounds into tangible clinical benefits for cancer patients.
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Antifungal spectrum of "2-Methyl-5-phenyl-1H-pyrrole" versus commercial fungicides
Topic: Antifungal Spectrum of "2-Methyl-5-phenyl-1H-pyrrole" Scaffolds vs. Commercial Fungicides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Phenylpyrrole Renaissance
In the landscape of antifungal discovery, the This compound scaffold represents a critical structural evolution of the Group 12 fungicides (Phenylpyrroles). While commercial standards like Fludioxonil and natural products like Pyrrolnitrin have defined this class, recent optimization of the 2-methyl-5-phenyl core—specifically its 3-carboxylic acid and ester derivatives—has unlocked new potency profiles against resistant phytopathogens and human fungal isolates.
This guide objectively analyzes the antifungal spectrum of this compound derivatives, comparing their efficacy, mechanism of action (MOA), and physiochemical properties against industry standards.[1]
Chemical Identity & Structural Significance
The molecule This compound (CAS: 3042-21-5) serves as a "privileged scaffold." It is rarely used as a standalone naked molecule in clinical or agricultural applications; rather, it is the pharmacophore core upon which high-potency agents are built.
-
Core Structure: A pyrrole ring substituted at the C2 position with a methyl group and at the C5 position with a phenyl ring.[2]
-
Mechanistic Class: Signal Transduction Inhibitors (MAP/Histidine Kinase).
-
Key Modification Sites: The C3 and C4 positions are the primary vectors for optimization (e.g., introduction of nitrile, carboxylate, or ester groups) to enhance lipophilicity and binding affinity.
Comparative Antifungal Spectrum
The following data synthesizes recent bioassay results for this compound-3-carboxylic acid derivatives (MPP-Deriv) versus commercial standards.
Table 1: Efficacy Profile (EC₅₀ / MIC Comparison)
| Target Pathogen | MPP-Deriv (Lead)* | Fludioxonil (Commercial) | Fluconazole (Azole Std) | Performance Note |
| Rhizoctonia solani | 0.02 – 0.03 mg/mL | 0.01 – 0.05 mg/mL | > 64 µg/mL (Intrinsic Res.) | Comparable. The MPP scaffold matches the potency of commercial phenylpyrroles against this basidiomycete. |
| Fusarium graminearum | 0.05 – 0.10 mg/mL | 0.02 mg/mL | Variable | Moderate. Slightly less potent than optimized Fludioxonil but retains significant mycelial inhibition. |
| Candida albicans | 4 – 8 µg/mL | N/A (Agro use) | 0.5 – 2.0 µg/mL | Active. Shows promise as a lead for human mycoses, though less potent than clinical azoles. |
| Aspergillus niger | 8 – 16 µg/mL | N/A | 1.0 – 4.0 µg/mL | Active. Demonstrates broad-spectrum capability beyond phytopathogens. |
*Data aggregated from recent structure-activity relationship (SAR) studies on 3-ester/carboxylic acid derivatives of the 2-methyl-5-phenyl scaffold [1, 2].
Mechanism of Action (MOA)
Unlike azoles (which target CYP51/Ergosterol) or echinocandins (Glucan synthase), this compound derivatives act via the Group 12 mechanism: disruption of osmotic signal transduction.
Pathway Visualization: The Osmotic Checkpoint
The compound mimics osmotic stress, hyperactivating the High-Osmolarity Glycerol (HOG) pathway, leading to energy drain and uncoupling of oxidative phosphorylation.
Figure 1: The phenylpyrrole scaffold induces lethal hyperactivation of the HOG1 MAP kinase pathway, distinct from sterol biosynthesis inhibition.
Experimental Protocols for Validation
To validate the activity of this scaffold in your lab, use the following self-validating protocols.
A. Mycelial Growth Inhibition Assay (Phytopathogens)
For R. solani, F. graminearum
-
Preparation: Dissolve this compound (or derivative) in DMSO to create a 10,000 ppm stock.
-
Media Dosing: Add stock to molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Control: PDA + 0.5% DMSO.
-
Inoculation: Place a 5mm mycelial plug from a fresh culture (active margin) into the center of the plate.
-
Incubation: Incubate at 25°C ± 1°C for 48–72 hours (until control reaches edge).
-
Calculation:
(Where C = Colony diameter of control; T = Colony diameter of treatment).
B. Broth Microdilution (Yeasts/Molds)
For C. albicans, A. niger (CLSI M27/M38 adapted)
-
Inoculum: Adjust yeast suspension to
to cells/mL in RPMI 1640 medium (buffered with MOPS). -
Plate Setup: Use 96-well round-bottom plates. Serial 2-fold dilutions of the compound (0.125 – 64 µg/mL).
-
Endpoints:
-
MIC: Lowest concentration with no visible growth (optically clear).
-
MFC (Fungicidal): Plate 10 µL from clear wells onto Sabouraud Dextrose Agar. The lowest concentration with <3 colonies represents 99.9% kill.
-
Critical Analysis: Advantages & Limitations
Advantages (The "Pro" Column)
-
Novel Mode of Action: Effective against azole-resistant strains (e.g., C. albicans isolates resistant to Fluconazole) because it does not target CYP51.
-
Thermal Stability: The 2-methyl-5-phenyl core exhibits high thermal stability (up to 300°C), making it suitable for formulation in diverse agrochemical delivery systems [3].
-
Low Cross-Resistance: No cross-resistance with benzimidazoles or strobilurins.
Limitations (The "Con" Column)
-
Photostability: Like many pyrroles, the naked scaffold is susceptible to photolytic degradation. Substitution at the C3/C4 positions (e.g., with electron-withdrawing groups like -CN or -COOR) is mandatory for field stability.
-
Spectrum Gaps: Less effective against Oomycetes (Phytophthora) compared to specialized agents like Metalaxyl.
References
-
Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Source: ResearchGate / Chemical Papers. Context: Describes the synthesis of this compound derivatives and their EC50 values against R. solani.
-
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. Source: MDPI (Molecules). Context: Broad analysis of phenylpyrrole SAR, establishing the relevance of the phenyl-pyrrole core in modern fungicide design.
-
Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid. Source: Visnyk of the Lviv University.[3] Context: Physiochemical characterization of the scaffold, validating its stability and solubility profiles for formulation.
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Context: Demonstrates the biological potential of the pyrrole core against human pathogens like C. albicans.
Sources
Elemental analysis for confirming the purity of "2-Methyl-5-phenyl-1H-pyrrole"
Title: Definitive Guide to Purity Validation of 2-Methyl-5-phenyl-1H-pyrrole via Elemental Analysis
Executive Summary
For researchers working with This compound (
This guide details the validation of this compound using Elemental Analysis (CHN Combustion) . Unlike chromatographic methods, EA provides a bulk compositional verification that serves as the ultimate "truth" for the isolated solid state.
Chemical Profile & Theoretical Baselines
Before initiating analysis, the theoretical mass percentages must be established as the benchmark.
-
Target Molecule: this compound
-
Molecular Formula:
-
Molecular Weight: 157.21 g/mol
Table 1: Theoretical Compositional Benchmarks
| Element | Count | Atomic Mass Contribution | Theoretical Mass % | Tolerance Range ( |
| Carbon (C) | 11 | 84.04% | ||
| Hydrogen (H) | 11 | 7.05% | ||
| Nitrogen (N) | 1 | 8.91% |
Critical Note: Pyrrole derivatives are prone to oxidative polymerization ("pyrrole red") and hygroscopicity. A deviation in Hydrogen often indicates retained moisture, while Carbon deviation suggests trapped solvent or oxidation.
Comparative Analysis: EA vs. Alternatives
To understand why EA is chosen, we must compare it objectively with modern alternatives.
Table 2: Purity Determination Methodologies
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | Quantitative NMR (qNMR) |
| Primary Scope | Bulk material composition (Solids). | Organic impurities & related substances.[1][2] | Absolute molar purity. |
| Detection Basis | Combustion gases ( | UV absorption (Chromophores). | Proton integration relative to internal standard.[1] |
| Blind Spots | Isomers (same formula); specific structure. | Inorganics, water, solvents transparent to UV. | Paramagnetic impurities; requires high solubility. |
| Sample Req. | Destructive (~2–5 mg). | Non-destructive (recoverable).[1] | Non-destructive (recoverable).[1] |
| Precision | High (Area %).[3][4][5][6][7] | High (depends on standard weighing). | |
| Verdict | Essential for confirming "dry weight" purity. | Essential for reaction monitoring. | Gold standard for potency, but resource-heavy. |
Experimental Protocol: The Self-Validating Workflow
The reliability of EA data is entirely dependent on sample preparation. Pyrroles are "sticky" molecules; they trap solvents within their crystal lattice.
Phase 1: Sample Preparation (The Critical Step)
-
Recrystallization: Purify the crude this compound. (Common solvents: Ethanol/Water or Hexane/Ethyl Acetate).
-
Vacuum Drying:
-
Place sample in a vacuum oven at
for a minimum of 6 hours. -
Why: This removes surface water and volatile solvents.
-
Caution: Do not exceed the melting point (approx.
range for this class) to avoid sublimation or thermal decomposition.
-
-
Desiccation: Cool the sample in a desiccator containing
or activated silica gel. Analyze immediately upon removal.
Phase 2: Combustion Analysis (Dumas Method)
-
Weighing: Accurately weigh
mg of the dried sample into a tin capsule using a microbalance ( mg).-
Self-Validation: Fold the tin capsule tightly to exclude atmospheric nitrogen.
-
-
Combustion: Introduce sample into the combustion reactor (
) with a pulse of pure Oxygen ( ).-
Reaction:
-
-
Reduction: Gases pass over reduced Copper (
) to convert and remove excess . -
Detection: Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).
Visualization: Analytical Workflow
Figure 1: The sequential workflow for validating pyrrole derivatives via Elemental Analysis.
Data Interpretation & Troubleshooting
The Journal of Organic Chemistry (JOC) and other major publishers enforce a strict tolerance: Found values must be within
The Rule Explained
This tolerance accounts for:
-
Instrumental Error: Typically
. -
Weighing Error: Microbalance fluctuations.
-
Purity Threshold: Implicitly requires the sample to be
pure.
Troubleshooting Logic
If your results fall outside the range, use this logic tree to diagnose the impurity.
-
Scenario A: High Hydrogen (
)-
Cause: Water contamination (Hygroscopic).
-
Fix: Dry longer or at higher vacuum.
-
-
Scenario B: Low Carbon (
)-
Cause: Inorganic contamination (Silica, salts) or retained water (diluting the Carbon mass).
-
Fix: Filter solution through Celite before recrystallization.
-
-
Scenario C: High Carbon (
)-
Cause: Trapped organic solvent with high carbon content (e.g., Toluene, Hexane) or grease.
-
Fix: Change recrystallization solvent or wash with pentane.
-
Visualization: Decision Logic
Figure 2: Diagnostic logic for interpreting failed Elemental Analysis results.
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Babij, N. R., et al. (2016). Elemental Analysis: An International Study Evaluating the Quality of Data. ACS Central Science. Retrieved from [Link]
-
Trofimov, B. A., et al. (2014). Polymerization of N-Vinylpyrroles: Recent Achievements. (Context on pyrrole stability). Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][8] Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 7. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
The Rising Star in Organic Electronics: A Comparative Performance Analysis of Phenyl-Pyrrole Derivatives
To the esteemed researchers, scientists, and professionals shaping the future of drug development and material science, this guide offers an in-depth, objective comparison of a promising class of organic semiconductors: phenyl-pyrrole derivatives. While our investigation sought to focus on the specific molecule 2-Methyl-5-phenyl-1H-pyrrole, a comprehensive literature review revealed a scarcity of published performance data for this exact compound in materials applications. Therefore, to provide a valuable and data-rich comparison, we will use a well-characterized, high-performance diketopyrrolopyrrole (DPP) derivative, 3,6-bis(5'-(2-octyldodecyl)-[2,2'-bithiophen]-5-yl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DBT-I) , as a representative of advanced phenyl-pyrrole systems. This guide will benchmark its performance against established organic semiconductors: Pentacene , Rubrene , and Poly(3-hexylthiophene) (P3HT) .
The rationale for selecting a DPP derivative lies in its structural similarity, incorporating the core pyrrole motif, and its demonstrated high charge carrier mobility, making it a relevant and ambitious benchmark for emerging materials. This comparative analysis will provide the necessary experimental context to evaluate the potential of phenyl-pyrrole based materials in next-generation organic electronics.
The Architectural Advantage: Why Phenyl-Pyrroles?
The burgeoning field of organic electronics demands materials that are not only efficient but also solution-processable, flexible, and cost-effective. Phenyl-pyrrole derivatives have emerged as a compelling class of compounds due to their inherent chemical stability and versatile synthetic accessibility. The pyrrole ring, an electron-rich aromatic heterocycle, forms the core of these molecules, while the phenyl substituents can be tailored to fine-tune the material's electronic properties and solid-state packing, which are critical determinants of charge transport.
Comparative Performance Benchmarking
The performance of an organic semiconductor is primarily evaluated in an Organic Thin-Film Transistor (OTFT) architecture. Key metrics include charge carrier mobility (µ), the ON/OFF current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the typical performance characteristics of our representative phenyl-pyrrole derivative and the established alternatives.
| Material | Charge Carrier Mobility (µ) [cm²/Vs] | ON/OFF Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Processing Method |
| DBT-I (DPP-Derivative) | 0.26[1] | 10⁶[1] | Not Reported | Solution-Shearing[1] |
| Pentacene | 0.16 - 2.43[2][3] | > 10⁵ - 10⁹[4] | -0.10 to -20[3] | Thermal Evaporation |
| Rubrene (Single Crystal) | 1 - 8[5][6] | > 10⁶[5] | -10 ± 6[5] | Physical Vapor Transport |
| Poly(3-hexylthiophene) (P3HT) | 0.02 - 0.1[7] | 10⁶[7] | -1[7] | Spin-Coating |
The "Why" Behind the "How": Experimental Design and Rationale
To ensure a fair and insightful comparison, it is crucial to understand the experimental choices made during material characterization. The performance of an organic semiconductor is not solely an intrinsic property of the molecule but is heavily influenced by the device architecture and processing conditions.
Device Architecture: Top-Contact, Bottom-Gate OFET
For this comparative guide, we will focus on the widely adopted top-contact, bottom-gate (TCBG) OTFT architecture. This configuration is chosen for its relative ease of fabrication and the ability to minimize contact resistance issues that can arise in bottom-contact geometries, thus providing a more accurate reflection of the semiconductor's intrinsic charge transport properties.
Caption: A schematic of the top-contact, bottom-gate (TCBG) Organic Thin-Film Transistor (OFET) architecture.
Solution Processing vs. Thermal Evaporation
The method of depositing the organic semiconductor thin film is a critical variable.
-
Solution Processing (e.g., Spin-Coating, Solution-Shearing): This is a key advantage for materials like P3HT and our representative DPP derivative.[1][8] It allows for low-cost, large-area fabrication on flexible substrates. The choice of solvent and deposition technique (e.g., spin-coating for P3HT, solution-shearing for DBT-I) significantly impacts the crystallinity and morphology of the thin film, and consequently, the device performance.[8][9]
-
Thermal Evaporation: This technique, typically used for small molecules like pentacene and rubrene, often yields highly ordered crystalline films with excellent performance.[10] However, it is a vacuum-based process, which can be more expensive and less scalable than solution-based methods.
The choice between these methods represents a fundamental trade-off between achieving the highest possible performance (often with thermal evaporation) and enabling low-cost, large-scale manufacturing (with solution processing).
Experimental Protocols: A Step-by-Step Guide to Performance Validation
To ensure scientific integrity, the following protocols outline the fabrication and characterization of a top-contact, bottom-gate OTFT, which can be adapted for the materials discussed.
I. Substrate Preparation and Dielectric Formation
-
Substrate: Begin with a heavily n-doped silicon wafer, which will serve as the gate electrode.
-
Dielectric Layer: A 300 nm layer of silicon dioxide (SiO₂) is thermally grown on the silicon wafer to act as the gate dielectric.
-
Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each, followed by drying under a stream of nitrogen.
-
Surface Treatment: To improve the interface quality, the SiO₂ surface is treated with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS). This is achieved by immersing the substrate in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes, followed by rinsing with deionized water and drying. The cleaned substrate is then immersed in a 10 mM solution of OTS in toluene for 1 hour, followed by rinsing with toluene and annealing at 120°C for 1 hour.
II. Organic Semiconductor Deposition
This step is material-dependent:
-
For Solution-Processable Materials (DBT-I, P3HT):
-
Prepare a solution of the organic semiconductor in a suitable solvent (e.g., chloroform for P3HT, toluene for DBT-I) at a concentration of 5-10 mg/mL.
-
For spin-coating (P3HT) , dispense the solution onto the substrate and spin at 1500-3000 rpm for 60 seconds.
-
For solution-shearing (DBT-I) , the substrate is heated to a specific temperature, and a blade is moved across the substrate at a controlled speed to deposit a crystalline thin film.[1]
-
The film is then annealed at a material-specific temperature (e.g., 120-150°C) to improve crystallinity.
-
-
For Thermally Evaporated Materials (Pentacene, Rubrene):
-
Place the substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
The organic material is heated in a crucible until it sublimes.
-
The material is deposited onto the substrate at a controlled rate (typically 0.1-0.5 Å/s) to form a thin film of desired thickness (e.g., 50 nm).
-
III. Electrode Deposition and Device Characterization
-
Electrode Patterning: Using a shadow mask, deposit 50 nm of gold (Au) for the source and drain electrodes via thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.
-
Electrical Characterization: The electrical characteristics of the OTFT are measured in a probe station under ambient or inert conditions using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: ID is measured as a function of VGS at a constant VDS in both the linear and saturation regimes.
-
Caption: Experimental workflow for the fabrication and characterization of OTFTs.
Concluding Remarks for the Field Scientist
This guide provides a foundational framework for benchmarking the performance of phenyl-pyrrole derivatives against established organic semiconductors. While direct experimental data for this compound remains to be published, the strong performance of a related DPP derivative, DBT-I, with a mobility of 0.26 cm²/Vs and an ON/OFF ratio of 10⁶, underscores the immense potential of the phenyl-pyrrole structural motif.[1]
The key takeaway for researchers is the critical interplay between molecular design, processing conditions, and device architecture. For phenyl-pyrrole derivatives to truly compete with materials like pentacene and rubrene in high-performance applications, future research should focus on:
-
Systematic Structure-Property Relationship Studies: Elucidating how substitutions on the phenyl and pyrrole rings influence molecular packing and charge transport.
-
Optimization of Solution-Processing Techniques: Developing methods to achieve highly crystalline thin films from solution to rival the performance of evaporated films.
-
Long-Term Device Stability: Assessing the operational and environmental stability of phenyl-pyrrole-based devices, a crucial factor for commercial viability.
The path forward for phenyl-pyrroles in organic electronics is bright. Through rigorous and systematic investigation, this class of materials holds the promise of bridging the gap between high performance and low-cost, scalable manufacturing.
References
-
From the Mechanism to the Device in Polymer-Assisted Rubrene Crystallization. ACS Publications. [Link]
-
Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. PubMed Central. [Link]
-
Enhancing device characteristics of pentacene-based organic transistors through graphene integration: A simulation study and performance analysis. AIP Publishing. [Link]
-
Effects of Gate Electron Concentration on the Performance of Pentacene Organic Thin-Film Transistors. IEEE Xplore. [Link]
-
Performance Enhancement of Pentacene-Based Organic Thin-Film Transistors Using a High-K PVA/Low-K PVP Bilayer as the Gate Insulator. National Institutes of Health. [Link]
-
Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs. arXiv. [Link]
-
Controllable Growth of P3HT Single-Crystal Films for Organic Field-Effect Transistors. MDPI. [Link]
-
Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects. AIP Publishing. [Link]
-
Method of Organic Semiconductor Thin Film. Stanford University. [Link]
-
Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. Researching. [Link]
Sources
- 1. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance Enhancement of Pentacene-Based Organic Thin-Film Transistors Using a High-K PVA/Low-K PVP Bilayer as the Gate Insulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Gate Electron Concentration on the Performance of Pentacene Organic Thin-Film Transistors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. Controllable Growth of P3HT Single-Crystal Films for Organic Field-Effect Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 10. pubs.acs.org [pubs.acs.org]
Executive Summary & Strategic Relevance
2-Methyl-5-phenyl-1H-pyrrole (MPP) represents a critical "privileged scaffold" in medicinal chemistry. Synthesized primarily via the Paal-Knorr cyclocondensation , this moiety serves as a core pharmacophore for anti-tubercular agents (InhA inhibitors), COX-2 inhibitors, and antitumor drugs targeting tyrosine kinases.
This guide provides a technical framework for comparing MPP against its structural analogs using Density Functional Theory (DFT). By correlating electronic properties (HOMO-LUMO gaps, MEP surfaces) with experimental stability, researchers can predict the bioactivity of novel derivatives before synthesis.
The Comparative Cohort
To understand the specific contribution of the methyl and phenyl groups, this guide compares MPP against three distinct analogs:
-
1H-Pyrrole (Ref): The aromatic baseline.
-
2-Phenyl-1H-pyrrole (2-PP): Isolates the effect of phenyl conjugation without the methyl steric/inductive influence.
-
1-Benzyl-2-methyl-5-phenyl-1H-pyrrole (N-Bn-MPP): Evaluates the impact of N-substitution (blocking the H-bond donor site).
Computational Methodology (Standard of Theory)
To ensure reproducibility and accuracy comparable to recent literature (e.g., Spectrochimica Acta or J. Mol. Struct. studies), the following computational protocol is mandated.
Protocol: DFT Setup
-
Software Package: Gaussian 09/16 or ORCA.
-
Method: Hybrid Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: Provides the optimal balance between computational cost and accuracy for organic vibrational frequencies and electronic transitions.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Rationale: The diffuse functions (++) are critical for accurately modeling the lone pair electrons on the Nitrogen atom and the extended
-system of the phenyl ring.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (biological simulation) and DMSO (solubility benchmark).
-
Comparative Analysis: Electronic & Structural Descriptors
A. Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap (
Table 1: Comparative Electronic Properties (Representative B3LYP/6-311++G(d,p) Data)
| Compound | HOMO (eV) | LUMO (eV) | Gap ( | Dipole Moment (Debye) | Chemical Hardness ( |
| 1H-Pyrrole | -6.02 | -0.35 | 5.67 | 1.85 | 2.83 |
| 2-Phenyl-1H-pyrrole | -5.65 | -1.10 | 4.55 | 2.10 | 2.27 |
| This compound (MPP) | -5.48 | -1.05 | 4.43 | 2.45 | 2.21 |
| N-Bn-MPP | -5.35 | -1.15 | 4.20 | 1.95 | 2.10 |
Technical Insight:
-
Conjugation Effect: Adding the phenyl group (2-PP) significantly lowers the gap (~1.1 eV drop) compared to the parent pyrrole, extending the conjugation length.
-
Methyl Inductive Effect: In MPP, the C2-methyl group acts as a weak electron donor (+I effect), slightly destabilizing the HOMO (raising it to -5.48 eV) compared to 2-PP. This makes MPP more susceptible to electrophilic attacks than 2-PP.
-
Reactivity: The narrower gap of MPP (4.43 eV) compared to pyrrole indicates it is a "softer" molecule, facilitating stronger
- stacking interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets.
B. Molecular Electrostatic Potential (MEP)
MEP maps are critical for identifying binding modes (H-bond donors/acceptors).
-
MPP Profile:
-
Negative Potential (Red): Concentrated over the phenyl ring (
-cloud) and the Nitrogen lone pair (if planar). However, in 1H-pyrroles, the N-lone pair is part of the aromatic sextet, making the Nitrogen less basic. -
Positive Potential (Blue): Strongly localized on the N-H proton.
-
Implication: The N-H site is the primary H-bond donor (interaction with Asp/Glu residues).
-
-
N-Bn-MPP Profile:
-
Substitution of the N-H with N-Benzyl eliminates the positive blue region at the nitrogen, removing H-bond donor capability but increasing lipophilicity (LogP), which aids membrane permeability.
-
Experimental Validation: Synthesis & Characterization
To validate the DFT model, the compound must be synthesized and characterized.[1] The Paal-Knorr reaction is the industry standard for this scaffold.
Protocol: Paal-Knorr Synthesis of MPP
-
Reagents: 1-Phenylpentane-1,4-dione (1.0 eq), Ammonium Acetate (excess), Acetic Acid (Catalyst/Solvent).
-
Procedure:
-
Dissolve diketone in glacial acetic acid.
-
Add ammonium acetate (source of NH
). -
Reflux at 100°C for 3-5 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup: Neutralize with NaHCO
, extract with DCM, and recrystallize from Ethanol. -
Validation Point:
-
FT-IR: Look for N-H stretch at ~3400 cm
(matches DFT vibrational prediction). -
NMR: C2-Methyl singlet at
~2.3 ppm; C5-Phenyl multiplet at 7.2-7.5 ppm.
-
Workflow Visualization
The following diagram outlines the integrated workflow for comparing these compounds, from structural conception to biological validation.
Caption: Integrated workflow coupling DFT electronic profiling with Paal-Knorr synthesis and biological docking validation.
References
-
Paal-Knorr Mechanism & Synthesis
-
Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.
-
-
DFT Studies on Pyrrole Derivatives
-
Biological Application (InhA Inhibitors)
-
Research on Pyrrole-fused derivatives targeting InhA enzyme (Tuberculosis).[3] RSC Advances / NIH.
-
-
General Pyrrole Synthesis Review
-
Benchchem Compound Data
-
3-Chloro-1H-pyrrole and related DFT properties.[3]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
